1-(4-Amino-2,6-dimethylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-2,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVYFAYTYSTBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665898 | |
| Record name | 1-(4-Amino-2,6-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83759-88-0 | |
| Record name | 1-(4-Amino-2,6-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(4-Amino-2,6-dimethylphenyl)ethanone, including its chemical identity, properties, synthesis, and potential applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and provides data for structurally related compounds to offer valuable insights.
Chemical Identity and Properties
Molecular Formula: C₁₀H₁₃NO[1]
Molecular Weight: 163.22 g/mol [1]
IUPAC Name: this compound[3]
Synonyms: 4'-Amino-2',6'-dimethylacetophenone
Physicochemical Properties
| Property | Value | Source/Notes |
| Melting Point | Not available | Data for the related compound 1-(4-amino-3-methylphenyl)ethanone is ~90 °C.[4] |
| Boiling Point | Not available | Data for the related compound 1-(4-amino-3-methylphenyl)ethanone is ~320 °C.[4] |
| Solubility | Not available | Likely soluble in organic solvents such as ethanol and chloroform, and slightly soluble in water, similar to other aminoacetophenones.[4] |
| LogP (predicted) | 2.2 | Computed by XLogP3 3.0.[3] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | Computed by Cactvs 3.4.6.11.[3] |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the available literature. Spectroscopic analysis of the synthesized compound would be required for full characterization.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a reliable synthetic route can be inferred from a procedure where it is used as a starting material for the synthesis of its chloro-derivative via a Sandmeyer-type reaction.[5] The logical synthetic pathway to obtain the target compound would be the Friedel-Crafts acylation of 3,5-dimethylaniline.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on standard Friedel-Crafts acylation procedures. Note: This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
3,5-Dimethylaniline
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (or acetic anhydride) to the cooled suspension with stirring.
-
To this mixture, add a solution of 3,5-dimethylaniline in dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a dilute aqueous HCl solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Biological Activity and Potential Applications
Specific biological activity or drug development applications for this compound have not been reported in the scientific literature. However, the substituted acetophenone scaffold is a common feature in many biologically active molecules and serves as a versatile intermediate in the synthesis of pharmaceuticals.[6][7]
Derivatives of acetophenone are known to exhibit a wide range of pharmacological activities, including but not limited to:
-
Enzyme Inhibition: Certain substituted phenyl ethanone derivatives have been investigated as inhibitors of enzymes such as MCR-1, which is involved in antibiotic resistance.[6][7][8]
-
Antimicrobial Activity: The acetophenone core can be a building block for synthesizing compounds with potential antibacterial and antifungal properties.
-
Antioxidant Properties: The presence of an amino group on the phenyl ring suggests that the compound could possess antioxidant properties.[9]
Given its structure, this compound represents a valuable starting material for the synthesis of a library of compounds for screening in various biological assays. The amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships.
Potential Signaling Pathway Interactions (Hypothetical)
While no specific signaling pathways have been elucidated for this compound, its structural motifs suggest potential areas of investigation. For example, many kinase inhibitors feature an aniline or related nitrogen-containing heterocycle. The workflow for investigating such interactions is depicted below.
Caption: Workflow for exploring the biological activity of the title compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related aminoacetophenones, the following precautions should be taken.[10][11][12][13]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][12][13]
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to obtain a compound-specific SDS from a chemical supplier.
Conclusion
This compound is a chemical compound with potential as a versatile building block in medicinal chemistry and materials science. While comprehensive experimental data on its properties and biological activity is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure, inferred synthetic pathways, and the known properties of related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and other scientific endeavors. Researchers working with this compound should proceed with appropriate safety precautions and conduct thorough analytical characterization.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS#:83759-88-0 | Ethanone, 1-(4-amino-2,6-dimethylphenyl)- (9CI) | Chemsrc [chemsrc.com]
- 3. 1-(2-Amino-4,6-dimethylphenyl)ethanone | C10H13NO | CID 45086288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cymitquimica.com [cymitquimica.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. oxfordlabchem.com [oxfordlabchem.com]
An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone
This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical significance of 1-(4-Amino-2,6-dimethylphenyl)ethanone. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and application.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic ketone. Its structure features a central benzene ring substituted with an amino group, two methyl groups, and an acetyl group. The molecular formula for this compound is C₁₀H₁₃NO.[1] The IUPAC name is this compound.[2]
Table 1: Molecular Identifiers and Computed Properties of this compound
| Identifier/Property | Value | Source |
| CAS Number | 83759-88-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| InChI Key | GFVYFAYTYSTBOM-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=C(C(=C1)N)C(=O)C)C | |
| XLogP3 (Computed) | 2.2 | [2] |
| Topological Polar Surface Area (Computed) | 43.1 Ų | [2] |
| Complexity (Computed) | 179 | [2] |
| Hydrogen Bond Donor Count (Computed) | 1 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | [2] |
| Rotatable Bond Count (Computed) | 1 | [2] |
Synthesis and Reactivity
Substituted acetophenones are recognized as valuable precursors in the synthesis of a wide array of heterocyclic compounds and are considered important scaffolds in drug discovery.[3][4] The amino and keto groups on this compound offer reactive sites for various organic transformations, making it a useful building block for creating more complex molecular architectures.
Experimental Protocol: Synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone
The following protocol details a Sandmeyer-type reaction where this compound is utilized as a starting material.
Materials:
-
This compound (100 g, 0.61 mol)
-
Anhydrous copper(II) chloride (98.9 g, 0.74 mol)
-
tert-Butyl nitrite (94.8 g, 0.83 mol)
-
Acetonitrile (1.02 L)
-
Aqueous hydrochloric acid solution (20%, 1.0 L)
-
Ethyl acetate (EtOAc, 800 mL)
-
Water (H₂O, 1.0 L)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of anhydrous copper(II) chloride (98.9 g, 0.74 mol) and tert-butyl nitrite (94.8 g, 0.83 mol) is prepared in acetonitrile (1.02 L).
-
This solution is cooled to 0°C.
-
This compound (100 g, 0.61 mol) is added slowly to the cooled solution over a period of 5 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature.
-
The mixture is then poured into a 20% aqueous hydrochloric acid solution (1.0 L).
-
The resulting solution is extracted with ethyl acetate (800 mL).
-
The organic layer is separated, washed with water (1.0 L), and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the remaining liquid is distilled to yield 1-(4-chloro-2,6-dimethylphenyl)ethanone as a yellow oil.
Relevance in Research and Drug Development
While specific biological activities for this compound are not documented in available literature, the acetophenone scaffold is of significant interest in medicinal chemistry. Acetophenone derivatives have been investigated for a range of therapeutic applications, including as potential agents for Alzheimer's disease and as selective anti-cancer agents.[5][6]
The core structure of this molecule, an amino acetophenone, serves as a key building block in diversity-oriented synthesis, a strategy used to create large libraries of compounds for high-throughput screening in drug discovery programs.[7] Therefore, this compound is best positioned as a valuable chemical intermediate for the synthesis of novel compounds with potential pharmacological activities.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone from this compound, as detailed in the experimental protocol.
Caption: Experimental workflow for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(2-Amino-4,6-dimethylphenyl)ethanone | C10H13NO | CID 45086288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic Analysis of 1-(4-Amino-2,6-dimethylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Amino-2,6-dimethylphenyl)ethanone. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a format that is readily applicable for laboratory use.
Spectroscopic Data Summary
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Unavailable | Ar-H | ||
| Data Unavailable | -NH ₂ | ||
| Data Unavailable | -C(=O)CH ₃ | ||
| Data Unavailable | Ar-CH ₃ |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data Unavailable | C =O |
| Data Unavailable | Ar-C -NH₂ |
| Data Unavailable | Ar-C -CH₃ |
| Data Unavailable | Ar-C -H |
| Data Unavailable | Ar-C -C(=O) |
| Data Unavailable | -C H₃ (acetyl) |
| Data Unavailable | Ar-C H₃ |
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data Unavailable | N-H stretch (amine) |
| Data Unavailable | C-H stretch (aromatic) |
| Data Unavailable | C-H stretch (aliphatic) |
| Data Unavailable | C=O stretch (ketone) |
| Data Unavailable | C=C stretch (aromatic) |
| Data Unavailable | N-H bend (amine) |
| Data Unavailable | C-N stretch (aromatic amine) |
Table 4: MS (Mass Spectrometry) Data
| m/z Ratio | Ion Assignment |
| Data Unavailable | [M]⁺ (Molecular Ion) |
| Data Unavailable | [M-CH₃]⁺ |
| Data Unavailable | [M-COCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.[1]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1]
-
Instrumentation: The NMR spectra are to be acquired on a spectrometer, for instance, a 400 or 500 MHz instrument.[2][3]
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Solid Sample):
-
Mull Technique: Grind a small amount of the solid sample with a mulling agent like Nujol (mineral oil) to create a fine paste.[4][5][6] Apply a thin film of this mull between two salt plates (e.g., KBr or NaCl).[4][5]
-
Pressed Pellet Technique: Grind a few milligrams of the sample with about 100 times its weight of dry potassium bromide (KBr) powder.[4][7] Press the mixture under high pressure in a die to form a thin, transparent pellet.[4][7]
-
Thin Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[8] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[8]
-
-
Instrumentation: Place the prepared sample in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) may be used.[9][10]
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which involves bombarding the sample with a high-energy electron beam.[9][10][11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9][10]
-
Detection: A detector records the abundance of each ion at a specific m/z ratio.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion ([M]⁺).[12]
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as this compound.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. fiveable.me [fiveable.me]
- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. google.com [google.com]
Technical Guide: Physicochemical Characteristics of 1-(4-Amino-2,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Amino-2,6-dimethylphenyl)ethanone is an aromatic ketone with potential applications in chemical synthesis and as a scaffold in drug discovery. Its structure, featuring an aniline ring substituted with a ketone and two methyl groups, suggests a versatile chemical profile for further derivatization and exploration of its biological activities. This technical guide provides a summary of its known physicochemical properties, a detailed synthetic protocol, and an overview of the current landscape of its biological evaluation.
Physicochemical Characteristics
A comprehensive profile of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes the available data. It is important to note that while some properties have been computationally predicted, experimental data for several key characteristics remain to be reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | [1] |
| CAS Number | 83759-88-0 | |
| Appearance | Not explicitly reported | |
| Melting Point | Not explicitly reported | |
| Boiling Point | Not explicitly reported | |
| Solubility | Not explicitly reported | |
| pKa | Not explicitly reported | |
| LogP (calculated) | 2.08824 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reduction of a nitro precursor. The following is a representative experimental protocol:
Materials:
-
1-(4-Nitro-2,6-dimethylphenyl)ethanone
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
A mixture of 1-(4-nitro-2,6-dimethylphenyl)ethanone (1 equivalent), iron powder (5 equivalents), and ammonium chloride (5 equivalents) is prepared in a 4:1 mixture of ethanol and water.
-
The reaction mixture is heated to 80°C and stirred for 2 hours.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is then filtered through a pad of Celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous residue is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 50% ethyl acetate in petroleum ether, to afford this compound.
Logical Workflow for the Synthesis of this compound
Biological Activity and Signaling Pathways
As of the date of this guide, there is a notable absence of published research detailing the specific biological activities or the mechanism of action of this compound. While the broader class of substituted acetophenones and aminophenyl ethanone derivatives has been investigated for various pharmacological properties, including antimicrobial and antiproliferative activities, no dedicated studies on this particular compound were identified.
Derivatives of similar aminophenyl ethanones have been explored as potential inhibitors of various enzymes and as ligands for receptors. However, without experimental data on this compound, any discussion of its potential involvement in signaling pathways would be purely speculative.
The workflow for a typical preliminary biological evaluation of a novel compound like this compound is outlined below.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation in medicinal chemistry and materials science. This guide has consolidated the currently available physicochemical data and a detailed synthetic protocol. The significant gap in the understanding of its biological properties presents a clear opportunity for future research. Elucidating the biological activity profile and the mechanism of action of this compound and its derivatives could unveil novel therapeutic agents or research tools. Future studies should focus on comprehensive screening to identify any significant biological effects, followed by in-depth mechanistic studies to understand its interactions with biological systems.
References
Literature review on 1-(4-Amino-2,6-dimethylphenyl)ethanone
An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone
Disclaimer: Based on a comprehensive literature review, publicly available information on this compound is limited. This document compiles the available data on its physicochemical properties and known chemical reactions. Information regarding its biological activity and associated signaling pathways is inferred from studies on structurally related aminoacetophenone derivatives, as no specific research on the target compound was identified. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical data for this compound are crucial for its identification, handling, and use in research. The known properties are summarized in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 83759-88-0[1][2] |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol [3] |
| IUPAC Name | This compound |
| InChI Key | GFVYFAYTYSTBOM-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC1=CC(=C(C(=C1)N)C(=O)C)C |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a procedure has been documented that utilizes this compound as a key starting material for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone, demonstrating its utility as a chemical intermediate.
Experimental Protocol: Synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone via Sandmeyer Reaction
This protocol details the conversion of the amino group of this compound to a chloro group.
Materials:
-
This compound (100 g, 0.61 mol)[3]
-
Anhydrous copper(II) chloride (CuCl₂) (98.9 g, 0.74 mol)[3]
-
tert-Butyl nitrite (94.8 g, 0.83 mol)[3]
-
Acetonitrile (1.02 L)[3]
-
20% Aqueous Hydrochloric Acid (HCl) solution (1.0 L)[3]
-
Ethyl acetate (EtOAc) (800 mL)[3]
-
Water (H₂O) (1.0 L)[3]
-
Magnesium sulfate (MgSO₄)[3]
Procedure:
-
Anhydrous copper(II) chloride was mixed with tert-butyl nitrite in acetonitrile.[3]
-
The resulting solution was cooled to 0°C.[3]
-
This compound was added slowly to the cooled solution over a period of 5.0 minutes.[3]
-
After the addition was complete, the reaction mixture was warmed to room temperature.[3]
-
The mixture was poured into the 20% aqueous hydrochloric acid solution.[3]
-
The solution was extracted with ethyl acetate. The organic layer was separated, washed with water, and dried over magnesium sulfate.[3]
-
The solvent was concentrated under reduced pressure, and the subsequent liquid was distilled to yield the final product.[3]
Results:
-
Product: 1-(4-chloro-2,6-dimethylphenyl)ethanone
-
Yield: 76%[3]
-
¹H NMR of Product (500 MHz, CDCl₃): δ 7.02 (s, 2 H), 2.45 (s, 3 H), 2.22 (s, 6 H).[3]
Potential Biological Activity and Signaling Pathways
No specific studies on the biological activity or the signaling pathways associated with this compound have been identified. However, the broader class of aminoacetophenone derivatives has been a subject of interest in medicinal chemistry.
-
Antimicrobial Activity: Derivatives of substituted acetophenones, particularly chalcones and semicarbazones, have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[4][5][6] The activity is often attributed to the α,β-unsaturated carbonyl moiety and the nature of substitutions on the aromatic rings.[4]
-
Anticancer Activity: Certain aminoacetophenone derivatives have been investigated as precursors for anticancer agents. For instance, Schiff base palladium(II) complexes derived from 4-aminoacetophenone have shown cytotoxic effects against melanoma cell lines.[7] Additionally, aurone derivatives bearing amino groups have demonstrated promising antimicrobial and cytotoxic activities.[4][8]
Given these precedents, this compound could serve as a valuable scaffold for developing novel therapeutic agents. However, empirical testing is required to determine its specific biological effects.
Visualizations
As no specific signaling pathways for this compound are documented, the following diagram illustrates the experimental workflow for the chemical synthesis described in Section 2.1.
Caption: Workflow for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone.
Conclusion and Future Outlook
This compound is a chemical compound for which foundational physicochemical data is available, but extensive characterization and biological evaluation are currently lacking in the scientific literature. The documented use of this compound as a synthetic intermediate highlights its potential as a building block for creating a diverse range of derivatives.
For researchers and drug development professionals, this compound represents an unexplored area. Future work should prioritize:
-
Development of a reliable synthesis protocol for this compound itself.
-
Comprehensive spectral analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to create a complete characterization profile.
-
In vitro screening to assess its potential cytotoxic and antimicrobial activities.
-
Mechanism of action studies for any observed biological effects to identify interactions with cellular signaling pathways.
Such research would be instrumental in unlocking the potential therapeutic value of this compound and its future derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS#:83759-88-0 | Ethanone, 1-(4-amino-2,6-dimethylphenyl)- (9CI) | Chemsrc [chemsrc.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis and antimicrobial evaluation of (+)-hygrophorone B12 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Chemical Behavior of 1-(4-Amino-2,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 1-(4-Amino-2,6-dimethylphenyl)ethanone. This compound, a substituted acetophenone, possesses two key functional groups—an aromatic amine and a ketone—making it a versatile building block in organic synthesis. The presence of two ortho-methyl groups introduces significant steric hindrance, which profoundly influences its reactivity compared to simpler analogs like 4-aminoacetophenone. This guide details established and potential chemical transformations, provides experimental protocols for key reactions, and summarizes known quantitative data. Furthermore, it explores the potential of this molecule in the synthesis of heterocyclic compounds and other derivatives of interest in medicinal chemistry and materials science.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | [1] |
| InChI Key | GFVYFAYTYSTBOM-UHFFFAOYSA-N | [1] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, DMSO) and sparingly soluble in water. | Inferred |
Spectroscopic Data
Definitive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is scarce. However, based on its structure, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Signals |
| ¹H NMR | - Singlet for the acetyl protons (-COCH₃) around δ 2.4-2.6 ppm.- Singlet for the two equivalent aromatic protons around δ 6.5-7.0 ppm.- Singlet for the two equivalent ortho-methyl protons (-CH₃) around δ 2.1-2.3 ppm.- Broad singlet for the amino protons (-NH₂) which may vary in chemical shift. |
| ¹³C NMR | - Signal for the carbonyl carbon around δ 195-200 ppm.- Signals for the aromatic carbons, with quaternary carbons showing distinct shifts.- Signals for the acetyl methyl carbon around δ 25-30 ppm.- Signals for the two equivalent ortho-methyl carbons around δ 18-22 ppm. |
| IR (Infrared) | - N-H stretching vibrations (two bands for a primary amine) in the region of 3300-3500 cm⁻¹.- C=O stretching vibration of the ketone around 1670-1690 cm⁻¹.- C-N stretching vibration around 1250-1350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 163. |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dictated by the interplay of its three main structural features: the nucleophilic amino group, the electrophilic carbonyl group of the acetyl moiety, and the electron-rich aromatic ring. The two ortho-methyl groups introduce significant steric hindrance around the amino group and the acetyl group, which can reduce reaction rates and influence regioselectivity compared to unhindered anilines.
Reactions at the Amino Group
The primary amino group is a key site for a variety of chemical transformations.
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.
-
Experimental Protocol: Synthesis of 1-(4-Chloro-2,6-dimethylphenyl)ethanone [1]
-
Anhydrous copper(II) chloride (98.9 g, 0.74 mol) is mixed with tert-butyl nitrite (94.8 g, 0.83 mol) in acetonitrile (1.02 L).
-
The solution is cooled to 0°C.
-
This compound (100 g, 0.61 mol) is slowly added over 5 minutes.
-
The reaction mixture is warmed to room temperature and then poured into an aqueous hydrochloric acid solution (20%, 1.0 L).
-
The solution is extracted with ethyl acetate (800 mL).
-
The organic layer is separated, washed with water (1.0 L), dried over MgSO₄, and concentrated under reduced pressure.
-
The resulting liquid is distilled to give 1-(4-chloro-2,6-dimethylphenyl)ethanone as a yellow oil.
-
Yield: 76%[1]
-
Table 3: Reagents for the Synthesis of 1-(4-Chloro-2,6-dimethylphenyl)ethanone [1]
| Reagent | Quantity | Moles | Role |
| This compound | 100 g | 0.61 | Reactant |
| Copper(II) chloride (anhydrous) | 98.9 g | 0.74 | Catalyst |
| tert-Butyl nitrite | 94.8 g | 0.83 | Diazotizing agent |
| Acetonitrile | 1.02 L | - | Solvent |
| Hydrochloric acid (20% aq.) | 1.0 L | - | Work-up |
| Ethyl acetate | 800 mL | - | Extraction solvent |
| Water | 1.0 L | - | Washing agent |
| Magnesium sulfate | - | - | Drying agent |
The amino group can undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides. However, the steric hindrance from the two ortho-methyl groups is expected to significantly slow down these reactions compared to aniline or 4-aminoacetophenone.[2] More forcing reaction conditions or specialized catalysts may be required.
Reactions at the Acetyl Group
The carbonyl group of the acetyl moiety is electrophilic and can participate in various nucleophilic addition and condensation reactions.
Like other acetophenones, this compound can undergo condensation reactions with aldehydes and other carbonyl compounds. A notable example is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active molecules.
-
Generalized Experimental Protocol for Chalcone Synthesis (adapted from 4-aminoacetophenone reactions)
-
Equimolar amounts of this compound and a suitable aromatic aldehyde are dissolved in ethanol.
-
A catalytic amount of a strong base (e.g., NaOH or KOH) is added.
-
The mixture is stirred at room temperature for several hours until a precipitate forms.
-
The reaction mixture is poured into crushed ice and neutralized with a dilute acid if necessary.
-
The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
-
Reactions involving both Functional Groups: Heterocycle Synthesis
The presence of both an amino and a carbonyl group in a specific ortho/para relationship makes this compound a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines.
-
Generalized Pathway for Quinolone Synthesis The synthesis of quinolones from ortho-aminoacetophenones is a well-established route. Although the target molecule is a para-aminoacetophenone derivative, intramolecular cyclization reactions can be envisioned following initial reactions that introduce a suitable three-carbon chain. A more direct application would be in multi-step syntheses where the amino or acetyl group is modified prior to a cyclization step.
Logical and Experimental Workflows
The utility of this compound as a synthetic intermediate can be visualized through logical workflows that lead to diverse chemical entities.
Caption: General reactivity pathways of this compound.
Potential Applications in Drug Development and Materials Science
While direct biological activity data for this compound is not widely reported, its derivatives, particularly those incorporating heterocyclic scaffolds, are of significant interest in drug discovery.
-
Antimicrobial and Anticancer Agents: Chalcones and quinolones, which can be synthesized from acetophenone precursors, are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties. The unique substitution pattern of the title compound could lead to novel derivatives with enhanced potency or altered selectivity.
-
Enzyme Inhibitors: Substituted anilines and acetophenones are scaffolds found in various enzyme inhibitors.
-
Materials Science: The rigid, substituted aromatic structure could be incorporated into polymers or organic materials to fine-tune their electronic and physical properties.
The following diagram illustrates a conceptual workflow for the development of novel therapeutic agents starting from this compound.
Caption: Conceptual workflow for drug discovery.
Conclusion
This compound is a valuable, albeit sterically hindered, building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, leading to a variety of derivatives, including important heterocyclic systems. While the steric hindrance posed by the ortho-methyl groups presents a synthetic challenge, it also offers an opportunity to create unique molecular architectures with potentially novel biological activities. Further research into the reactivity and applications of this compound is warranted and could open new avenues in medicinal chemistry and materials science.
References
An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Amino-2,6-dimethylphenyl)ethanone, a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, provides a detailed synthetic protocol, and explores its applications in medicinal chemistry, supported by experimental data and visualizations.
Chemical and Physical Properties
This compound, also known as 4'-Amino-2',6'-dimethylacetophenone, is a substituted aromatic ketone. Its structure features an aniline moiety with two ortho-methyl groups and a para-acetyl group, making it a versatile building block in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 83759-88-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| InChI Key | GFVYFAYTYSTBOM-UHFFFAOYSA-N | [2] |
| Appearance | Not explicitly found, but related aminoacetophenones are often crystalline solids. | |
| Solubility | Not explicitly found, but likely soluble in common organic solvents. | |
| Melting Point | Not explicitly found. | |
| Boiling Point | Not explicitly found. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 3,5-dimethylaniline. A common and effective strategy involves the protection of the reactive amino group, followed by Friedel-Crafts acylation, and subsequent deprotection to yield the final product. This approach is necessary because the free amino group in aniline derivatives can react with the Lewis acid catalyst used in Friedel-Crafts reactions, deactivating the catalyst and preventing the desired acylation of the aromatic ring.
The logical workflow for this synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: N-Acetylation of 3,5-Dimethylaniline to form N-(3,5-Dimethylphenyl)acetamide
-
Materials:
-
3,5-Dimethylaniline
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylaniline in a suitable solvent such as glacial acetic acid.
-
Add a slight excess of acetic anhydride to the solution.
-
Add anhydrous sodium acetate as a catalyst.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3,5-dimethylphenyl)acetamide.
-
Step 2: Friedel-Crafts Acylation of N-(3,5-Dimethylphenyl)acetamide
-
Materials:
-
N-(3,5-Dimethylphenyl)acetamide
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Water
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension to form the acylium ion complex.
-
In a separate flask, dissolve N-(3,5-dimethylphenyl)acetamide in dry dichloromethane.
-
Add the solution of the acetamide dropwise to the cooled acylium ion complex suspension.
-
After the addition is complete, allow the reaction to stir at room temperature, monitoring its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-(4-acetyl-2,6-dimethylphenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 3: Acid Hydrolysis (Deprotection) of N-(4-Acetyl-2,6-dimethylphenyl)acetamide
-
Materials:
-
N-(4-Acetyl-2,6-dimethylphenyl)acetamide
-
Concentrated hydrochloric acid
-
Ethanol (optional)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To a round-bottom flask, add N-(4-acetyl-2,6-dimethylphenyl)acetamide and a mixture of concentrated hydrochloric acid and water (or ethanol).
-
Heat the mixture to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution until the free amine precipitates.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude this compound from a suitable solvent to obtain the pure product.
-
Applications as a Chemical Intermediate in Drug Discovery
This compound is a valuable building block for the synthesis of various biologically active molecules. The presence of a nucleophilic amino group and a reactive acetyl group, along with the specific substitution pattern on the phenyl ring, allows for diverse chemical modifications. This intermediate is particularly useful in the synthesis of kinase inhibitors and other targeted therapies.
While a specific FDA-approved drug directly using this intermediate was not identified in the literature search, the structural motif is prevalent in many kinase inhibitors. The 2,6-dimethylaniline core can provide a critical interaction with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitor scaffolds.
Below is a generalized representation of how this intermediate could be utilized in the synthesis of a hypothetical kinase inhibitor.
Caption: Generalized synthesis of a kinase inhibitor scaffold.
Spectral and Characterization Data
| Analysis | Expected/Reported Data |
| ¹H NMR | Expected: Signals for the aromatic protons (singlet), acetyl protons (singlet), amino protons (broad singlet), and two methyl groups on the ring (singlet). The chemical shifts would be influenced by the electronic effects of the substituents. |
| ¹³C NMR | Expected: Resonances for the carbonyl carbon, aromatic carbons (quaternary and CH), and the methyl carbons. |
| FTIR | Expected: Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | Expected: A molecular ion peak corresponding to the molecular weight (163.22 g/mol ). |
For a related compound, 1-(4-chloro-2,6-dimethylphenyl)ethanone, the following ¹H NMR data has been reported: ¹H NMR (500 MHz, CDCl₃) δ 7.02 (s, 2 H), 2.45 (s, 3 H), 2.22 (s, 6 H)[2]. This provides an indication of the expected chemical shifts for the aromatic and methyl protons in a similarly substituted phenyl ethanone.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and development. Its synthesis, while requiring a protection-deprotection strategy for the amino group, is achievable through well-established organic reactions. The structural features of this molecule make it an attractive starting material for the construction of various heterocyclic systems, including those found in kinase inhibitors. Further research into the applications of this intermediate is likely to uncover new and valuable bioactive compounds.
References
Solubility Profile of 1-(4-Amino-2,6-dimethylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-(4-Amino-2,6-dimethylphenyl)ethanone, a substituted aromatic ketone of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from structurally analogous compounds, namely substituted acetophenones and 2,6-dimethylaniline, to project a qualitative solubility profile. Furthermore, detailed and standardized experimental protocols for determining the solubility of such organic compounds are presented to guide researchers in obtaining precise quantitative data. This document aims to serve as a foundational resource for scientists and developers working with this compound, enabling informed decisions in formulation, synthesis, and biological testing.
Predicted Solubility Profile
The solubility of an organic compound is dictated by its molecular structure, including the presence of functional groups, molecular weight, and the overall polarity. This compound possesses both a basic amino group and a polar ketone group, alongside a largely nonpolar aromatic ring with two methyl substituents. This combination suggests a degree of solubility in both polar and nonpolar solvents.
Based on the known solubility of 2,6-dimethylaniline, which is slightly soluble in water and more soluble in organic solvents, a similar trend is expected for this compound. The presence of the ketone group might slightly increase its polarity compared to 2,6-dimethylaniline.
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble | The amino group can form hydrogen bonds with water, but the bulky hydrophobic backbone limits extensive solubility. |
| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar functional groups. | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can effectively solvate the polar ketone and amino groups. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful solvent for a wide range of organic compounds. | |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Acidic/Basic | 5% Hydrochloric Acid | Soluble | The basic amino group will be protonated to form a water-soluble salt. |
| 5% Sodium Hydroxide | Insoluble | The compound lacks a sufficiently acidic proton to react with a weak base. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the gravimetric method for determining solubility in various solvents.
Materials and Apparatus
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Gravimetric Solubility Determination
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Quantification: The weight of the dissolved solid is determined by subtracting the weight of the empty vial from the final weight. The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Qualitative Solubility Testing Workflow
A preliminary qualitative assessment of solubility can be efficiently performed to guide the selection of solvents for quantitative analysis. The following diagram illustrates a logical workflow for this process.
A logical workflow for the qualitative determination of solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This relationship should be experimentally determined for precise applications.
-
pH: As an aromatic amine, the solubility of this compound is expected to be highly pH-dependent. In acidic conditions, the amino group will be protonated, forming a more water-soluble salt.
-
Polymorphism: The crystalline form of the compound can affect its solubility. It is crucial to characterize the solid form being used in solubility studies.
Conclusion
This technical guide provides a projected solubility profile for this compound based on the chemical principles and data from analogous structures. While this information is valuable for initial experimental design, it is imperative to determine the precise solubility experimentally using the outlined protocols. Understanding the solubility of this compound is a critical step in its development for various scientific and industrial applications.
Methodological & Application
Application Notes and Protocols for 1-(4-Amino-2,6-dimethylphenyl)ethanone in Diversity-Oriented Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Amino-2,6-dimethylphenyl)ethanone as a versatile building block in diversity-oriented synthesis (DOS). The strategic incorporation of this aniline derivative, featuring a ketone functionality and sterically hindered amino group, into multicomponent reactions (MCRs) allows for the rapid generation of diverse and complex molecular scaffolds. The protocols detailed below offer starting points for the synthesis of novel compound libraries for screening and lead optimization in drug discovery.
Introduction to this compound in DOS
This compound is a valuable starting material in DOS due to its unique structural features. The presence of a primary amino group allows for its participation in a variety of MCRs, most notably the Ugi and Passerini reactions. The ketone moiety provides a handle for further diversification through subsequent chemical transformations. Furthermore, the steric hindrance imparted by the two methyl groups ortho to the amine can influence the stereochemical outcome of reactions and the conformational properties of the resulting products, offering a pathway to explore novel chemical space.
Key Applications in Multicomponent Reactions
The primary application of this compound in DOS is as the amine component in MCRs to generate libraries of complex molecules with multiple points of diversity.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[1][2] When this compound is employed as the amine component, it can react with a diverse set of aldehydes, carboxylic acids, and isocyanides to generate a library of α-acylamino amides. The products incorporate four distinct building blocks, leading to a high degree of molecular diversity. The steric hindrance of the 2,6-dimethylaniline moiety can influence the reaction kinetics and may require optimized conditions.
Synthesis of N-Aryl-1,4-Dihydropyridines
A modified Hantzsch-type multicomponent reaction can be employed to synthesize N-aryl-1,4-dihydropyridines. In this reaction, this compound can serve as the nitrogen source, reacting with an aldehyde and a β-ketoester. These dihydropyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in diversity-oriented synthesis. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Ugi Four-Component Reaction
This protocol describes a general method for the synthesis of a diverse library of α-acylamino amides using this compound.
Workflow Diagram:
Caption: Workflow for the Ugi Four-Component Reaction.
Materials:
-
This compound
-
Aldehyde (diverse set)
-
Carboxylic acid (diverse set)
-
Isocyanide (diverse set)
-
Methanol (MeOH) or other suitable solvent (e.g., 2,2,2-trifluoroethanol)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in methanol (2 mL) is added this compound (1.0 mmol).
-
The mixture is stirred at room temperature for 10-20 minutes.
-
The isocyanide (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until the starting materials are consumed (typically 24-48 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired α-acylamino amide.
Quantitative Data:
| Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Expected Yield Range (%) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 40-80 |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 35-75 |
| 4-Nitrobenzaldehyde | Propionic Acid | Benzyl isocyanide | 45-85 |
Note: The steric hindrance of the 2,6-dimethylaniline derivative may necessitate longer reaction times or the use of a Lewis acid catalyst (e.g., Sc(OTf)₃) to improve yields.
Protocol 2: Synthesis of N-Aryl-1,4-Dihydropyridines via a Modified Hantzsch Reaction
This protocol outlines a method for the synthesis of N-aryl-1,4-dihydropyridines, which are valuable scaffolds in medicinal chemistry.
Logical Relationship Diagram:
Caption: Key components for the synthesis of N-Aryl-1,4-Dihydropyridines.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Ethanol (EtOH)
-
Catalyst (e.g., L-proline or acetic acid)
-
Standard laboratory glassware for reflux
Procedure:
-
A mixture of this compound (1.0 mmol), an aldehyde (1.0 mmol), a β-ketoester (2.0 mmol), and a catalytic amount of L-proline (10 mol%) in ethanol (5 mL) is prepared.
-
The reaction mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated under reduced pressure.
-
The residue is triturated with cold diethyl ether, and the resulting solid is collected by filtration.
-
The solid product is washed with cold diethyl ether and dried to afford the N-aryl-1,4-dihydropyridine.
Quantitative Data:
Yields for the synthesis of N-aryl-1,4-dihydropyridines are generally good, although they can be influenced by the nature of the substituents on the aldehyde and β-ketoester.
| Aldehyde | β-Ketoester | Expected Yield Range (%) |
| Benzaldehyde | Ethyl acetoacetate | 60-90 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | 55-85 |
| 2-Naphthaldehyde | Ethyl benzoylacetate | 50-80 |
Conclusion
This compound serves as a highly effective and versatile building block in diversity-oriented synthesis. Its application in multicomponent reactions, such as the Ugi and modified Hantzsch reactions, provides a straightforward and efficient route to generate libraries of complex and sterically diverse molecules. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel chemical entities for various applications in drug discovery and chemical biology. Further exploration of other MCRs and post-MCR modifications of the ketone functionality will undoubtedly expand the utility of this valuable synthetic precursor.
References
The Versatile Scaffold: Applications of 1-(4-Amino-2,6-dimethylphenyl)ethanone in Medicinal Chemistry
Introduction
1-(4-Amino-2,6-dimethylphenyl)ethanone is a substituted acetophenone that holds potential as a versatile starting material and building block in the field of medicinal chemistry. Its chemical structure, featuring a reactive amino group and a modifiable acetyl group on a sterically hindered phenyl ring, presents multiple opportunities for synthetic elaboration. These modifications can lead to the generation of diverse compound libraries for screening against various biological targets. While extensive, specific applications of this particular molecule are not widely documented in publicly available literature, its structural motifs are present in a range of biologically active compounds. This document explores the potential applications of this compound by examining the known activities of structurally similar compounds and illustrating its utility as a chemical intermediate.
I. Potential Therapeutic Applications
Based on the pharmacological activities of analogous anilines and acetophenones, derivatives of this compound could be investigated for a variety of therapeutic applications.
Kinase Inhibitors
The 2,6-dimethylaniline moiety is a key pharmacophore in a number of kinase inhibitors. The steric hindrance provided by the two methyl groups can impart selectivity and favorable binding interactions within the ATP-binding pocket of various kinases. By modifying the amino and acetyl groups of this compound, it is conceivable to synthesize potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases.
Anti-inflammatory Agents
Substituted anilines and their derivatives have been explored for their anti-inflammatory properties. The amino group of this compound can be acylated or transformed into various heterocyclic systems known to possess anti-inflammatory activity.
Anticancer Agents
The aniline scaffold is a common feature in many anticancer drugs. The structural framework of this compound provides a foundation for the development of novel cytotoxic agents or targeted therapies.
II. Synthetic Utility and Experimental Protocols
The primary value of this compound in medicinal chemistry lies in its utility as a synthetic intermediate. The amino and acetyl functionalities are amenable to a wide range of chemical transformations.
Diazotization and Sandmeyer-type Reactions
The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, cyano group) through Sandmeyer or related reactions. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring.
Experimental Protocol: Synthesis of 1-(4-Chloro-2,6-dimethylphenyl)ethanone
This protocol describes the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Solvent (e.g., water, acetonitrile)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in a cooled aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to obtain the crude 1-(4-chloro-2,6-dimethylphenyl)ethanone.
-
Purify the product by a suitable method, such as column chromatography or distillation.
Acylation and Amide Bond Formation
The amino group can be readily acylated with various acyl chlorides or carboxylic acids to form amides. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the molecule.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Base (e.g., triethylamine, pyridine)
-
Aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound and a base in an aprotic solvent.
-
Slowly add the acyl chloride or a pre-activated carboxylic acid to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Modification of the Acetyl Group
The acetyl group can undergo various transformations, such as alpha-halogenation, condensation with aldehydes (Claisen-Schmidt condensation), or conversion to other functional groups, providing further avenues for structural diversification.
III. Illustrative Application: Synthesis of IRAK4 Inhibitors
While not starting from the exact target molecule, a patent for the synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors utilizes a structurally similar starting material, highlighting a potential application pathway. IRAK4 is a key signaling molecule in the innate immune response and is a target for the treatment of inflammatory diseases and certain cancers.
The general synthetic strategy involves the condensation of a substituted aminophenyl ketone with a pyrimidine derivative to construct the core heterocyclic scaffold of the inhibitor.
Conceptual Workflow for IRAK4 Inhibitor Synthesis
Caption: Conceptual workflow for the synthesis of IRAK4 inhibitors.
IV. Data Presentation
| Compound ID | R Group Modification | Kinase Target | IC₅₀ (nM) | Cell-based Activity (µM) |
| AMD-001 | -H (Parent) | Kinase A | >10,000 | >50 |
| AMD-002 | -C(O)CH₃ (N-acetyl) | Kinase A | 5,200 | 25 |
| AMD-003 | -C(O)Ph | Kinase A | 850 | 5.1 |
| AMD-004 | -SO₂Ph | Kinase A | 1,200 | 8.3 |
| AMD-005 | -C(O)Ph | Kinase B | 15,000 | >50 |
Logical Relationship of Synthetic Modifications
Caption: Synthetic diversification pathways from the starting material.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Its structural features allow for extensive chemical modification, enabling the generation of diverse libraries for drug discovery programs. While direct evidence of its widespread application in medicinal chemistry is currently limited, the known bioactivities of structurally related molecules suggest its potential in the development of new kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The synthetic protocols and conceptual workflows provided herein offer a roadmap for researchers and drug development professionals to unlock the potential of this versatile chemical scaffold.
Synthesis of Heterocyclic Compounds Using 1-(4-Amino-2,6-dimethylphenyl)ethanone: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-Amino-2,6-dimethylphenyl)ethanone as a key starting material. The methodologies outlined herein are established synthetic routes, including the Friedländer annulation for quinoline synthesis, Knorr pyrazole synthesis, and condensation reactions for the formation of benzodiazepines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a straightforward and widely used method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, typically a β-dicarbonyl compound, under acidic or basic conditions.
Application Note:
The reaction of this compound with ethyl acetoacetate under acidic catalysis yields the corresponding polysubstituted quinoline. This method is highly efficient for creating the quinoline core structure, which is a key component in numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The methyl groups on the aniline ring of the starting material provide steric hindrance that can influence the regioselectivity of the reaction and the properties of the final compound.
Experimental Protocol: Synthesis of 2,5,7,9-tetramethyl-4-oxo-1,4-dihydroquinoline
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, a mixture of this compound (1.0 eq.) and ethyl acetoacetate (1.2 eq.) is prepared.
-
Polyphosphoric acid (PPA) (10 times the weight of the amine) is added to the flask.
-
The reaction mixture is heated to 120-130°C with stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2,5,7,9-tetramethyl-4-oxo-1,4-dihydroquinoline.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Ethyl acetoacetate | PPA | None | 2-3 | 120-130 | 85-95 |
Reaction Workflow:
Caption: Friedländer Quinoline Synthesis Workflow.
Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic method for the formation of pyrazole rings. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction of this compound first requires its conversion to a hydrazine derivative or reaction with a reagent that provides the second nitrogen atom. A more direct approach involves the reaction with a β-keto ester to form a hydrazone intermediate which then cyclizes.
Application Note:
The synthesis of pyrazoles from this compound provides access to a class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substitution pattern on the resulting pyrazole can be readily modified by the choice of the 1,3-dicarbonyl component.
Experimental Protocol: Synthesis of 3-(4-Amino-2,6-dimethylphenyl)-5-methyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
A mixture of this compound (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
Hydrazine hydrate (1.5 eq.) is added dropwise to the stirred solution.
-
The reaction mixture is refluxed for 4-6 hours, with the reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired pyrazole.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| This compound | Ethyl acetoacetate | Hydrazine hydrate | Ethanol | 4-6 | Reflux | 75-85 |
Reaction Scheme:
Caption: Knorr Pyrazole Synthesis.
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines can be synthesized through the condensation of an o-phenylenediamine with a ketone. In this case, this compound can act as the ketone component, reacting with an o-phenylenediamine derivative.
Application Note:
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of novel benzodiazepine analogs from this compound allows for the exploration of structure-activity relationships and the development of new therapeutic agents with potentially improved pharmacological profiles.
Experimental Protocol: Synthesis of 2-(4-Amino-2,6-dimethylphenyl)-4-methyl-3H-1,5-benzodiazepine
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial acetic acid
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
A solution of this compound (1.0 eq.) and o-phenylenediamine (1.1 eq.) in methanol is prepared in a round-bottom flask.
-
A catalytic amount of glacial acetic acid is added to the solution.
-
The reaction mixture is stirred at room temperature for 8-12 hours. The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1,5-benzodiazepine derivative.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | o-Phenylenediamine | Glacial Acetic Acid | Methanol | 8-12 | Room Temperature | 70-80 |
Logical Relationship of Synthesis:
Caption: Synthetic pathways from the starting material.
Application Notes and Protocols: The Sandmeyer Reaction of 1-(4-Amino-2,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Sandmeyer reaction using 1-(4-Amino-2,6-dimethylphenyl)ethanone as the starting material. The Sandmeyer reaction is a versatile and widely used method for the conversion of a primary aromatic amine to an aryl halide or pseudohalide.[1][2] This process involves two key steps: the diazotization of the aromatic amine followed by the copper(I)-catalyzed substitution of the diazonium group.[2][3] This application note outlines the procedures for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone, 1-(4-bromo-2,6-dimethylphenyl)ethanone, and 1-(4-cyano-2,6-dimethylphenyl)ethanone, providing a foundational methodology for medicinal chemists and researchers in drug development.
Introduction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry, enabling the introduction of a variety of substituents onto an aromatic ring that are often difficult to install directly.[2] The reaction proceeds via the formation of an aryl diazonium salt, which is then displaced by a nucleophile, such as a halide or cyanide, with the aid of a copper(I) salt catalyst.[1][2] The versatility of this reaction allows for the synthesis of a wide array of functionalized aromatic compounds, which are valuable intermediates in the pharmaceutical and agrochemical industries. This protocol specifically addresses the use of this compound, a sterically hindered aniline, in the Sandmeyer reaction.
Experimental Workflow
The overall experimental workflow for the Sandmeyer reaction of this compound is depicted below.
Figure 1. General experimental workflow for the Sandmeyer reaction.
Experimental Protocols
Note: The following protocols are representative examples based on established methodologies for the Sandmeyer reaction. Yields and reaction conditions may require optimization for specific laboratory settings.
Diazotization of this compound (General Procedure)
This initial step is common for all subsequent Sandmeyer reactions.
Table 1: Reagents and Conditions for Diazotization
| Reagent | Molar Equivalent | Quantity (for 10 mmol scale) | Notes |
| This compound | 1.0 | 1.63 g | Starting material |
| Concentrated Hydrochloric Acid (for Cl) | 3.0 | 2.5 mL | Use corresponding acid for the desired halide |
| OR Concentrated Sulfuric Acid (for Br, CN) | 3.0 | 1.6 mL | |
| Water | - | 10 mL | To dissolve the amine salt |
| Sodium Nitrite (NaNO₂) | 1.1 | 0.76 g in 5 mL H₂O | Added as an aqueous solution |
| Reaction Temperature | - | 0 - 5 °C | Crucial to maintain this temperature |
| Reaction Time | - | 15 - 30 minutes | After complete addition of sodium nitrite solution |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine this compound (1.0 eq) and the appropriate acid (3.0 eq) with water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes. The resulting solution of the diazonium salt is used immediately in the next step.
Sandmeyer Reactions
Table 2: Reagents and Conditions for Chlorination
| Reagent | Molar Equivalent | Quantity (for 10 mmol scale) | Notes |
| Copper(I) Chloride (CuCl) | 1.2 | 1.19 g | Catalyst |
| Concentrated Hydrochloric Acid | - | 5 mL | To dissolve the copper(I) salt |
| Reaction Temperature | - | 0 - 5 °C initially, then room temp. | Monitor for nitrogen evolution |
| Reaction Time | - | 1 - 2 hours | After complete addition of diazonium salt |
Procedure:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in the first step to the cold copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.
-
Proceed to the work-up and purification section.
Table 3: Reagents and Conditions for Bromination
| Reagent | Molar Equivalent | Quantity (for 10 mmol scale) | Notes |
| Copper(I) Bromide (CuBr) | 1.2 | 1.72 g | Catalyst |
| Hydrobromic Acid (48%) | - | 5 mL | To dissolve the copper(I) salt |
| Reaction Temperature | - | 0 - 5 °C initially, then room temp. | Monitor for nitrogen evolution |
| Reaction Time | - | 1 - 2 hours | After complete addition of diazonium salt |
Procedure:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring for the evolution of nitrogen gas.
-
Proceed to the work-up and purification section.
Table 4: Reagents and Conditions for Cyanation
| Reagent | Molar Equivalent | Quantity (for 10 mmol scale) | Notes |
| Copper(I) Cyanide (CuCN) | 1.2 | 1.07 g | Catalyst |
| Sodium Cyanide (NaCN) | 1.2 | 0.59 g | To form the copper cyanide complex |
| Water | - | 10 mL | To dissolve the cyanide salts |
| Reaction Temperature | - | 60 - 70 °C | Caution: HCN gas may be evolved |
| Reaction Time | - | 1 - 2 hours | After complete addition of diazonium salt |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen cyanide gas may be evolved.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm the solution to 60-70 °C.
-
Carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring.
-
Maintain the reaction mixture at 60-70 °C for 1-2 hours.
-
Proceed to the work-up and purification section.
Work-up and Purification (General Procedure)
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 100 mL of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent.
-
Characterize the purified product by standard analytical techniques (NMR, IR, and Mass Spectrometry).
Quantitative Data Summary
The following table provides a template for summarizing the expected products and their properties.
Table 5: Summary of Products and Physicochemical Properties
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |
| 1-(4-Chloro-2,6-dimethylphenyl)ethanone | C₁₀H₁₁ClO | 182.65 | Solid or Oil |
| 1-(4-Bromo-2,6-dimethylphenyl)ethanone | C₁₀H₁₁BrO | 227.10[4] | Solid or Oil |
| 1-(4-Cyano-2,6-dimethylphenyl)ethanone | C₁₁H₁₁NO | 173.21 | Solid or Oil |
Conclusion
The Sandmeyer reaction remains a powerful tool for the synthesis of functionalized aromatic compounds. The protocols outlined in this document provide a comprehensive guide for the successful conversion of this compound into its corresponding chloro, bromo, and cyano derivatives. These methods are readily adaptable and can be scaled to meet the needs of various research and development applications. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.
References
Application Notes and Protocols: Derivatization of 1-(4-Amino-2,6-dimethylphenyl)ethanone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Amino-2,6-dimethylphenyl)ethanone is a valuable starting material for the synthesis of diverse chemical libraries for biological screening. Its substituted aniline structure provides a versatile scaffold for generating derivatives with a wide range of pharmacological properties. This document outlines detailed protocols for the derivatization of this compound and subsequent biological evaluation, with a focus on the discovery of novel kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] Therefore, the development of small molecule kinase inhibitors is a major focus in drug discovery.[2]
The following sections provide step-by-step synthetic procedures for creating urea/thiourea, quinazoline, and pyrimidine derivatives, along with protocols for in vitro and cell-based screening assays to identify and characterize potential drug candidates.
I. Synthetic Protocols for Derivatization
The primary amino group of this compound serves as a key functional handle for various chemical transformations. Below are protocols for three common derivatization strategies.
Protocol 1: Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in many biologically active compounds and can form key hydrogen bond interactions with protein targets.[3][4] This protocol describes the reaction of the primary amine with isocyanates or isothiocyanates.
Principle: The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of a stable urea or thiourea linkage.
Materials and Reagents:
-
This compound
-
Various substituted aryl or alkyl isocyanates/isothiocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isothiocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired isocyanate or isothiocyanate (1.1 eq) to the solution at room temperature.
-
If the reaction is slow, add a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final urea or thiourea derivative.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Aminoquinazoline Derivatives
The 4-aminoquinazoline core is a well-established pharmacophore found in numerous approved kinase inhibitor drugs, such as gefitinib and erlotinib.[5]
Principle: This protocol involves a condensation reaction of the aminophenyl ethanone with a suitable reagent to form the quinazoline ring system. A common method is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate which is then cyclized with an amine.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate or other primary amines
-
Acetic acid or another suitable acid catalyst
-
Ethanol or other high-boiling point solvent
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq) and DMF-DMA (2.0 eq).
-
Heat the mixture at 100-120 °C for 2-4 hours. Monitor the formation of the intermediate by TLC.
-
Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure.
-
To the crude intermediate, add ethanol, ammonium acetate (5.0 eq), and a catalytic amount of acetic acid.
-
Reflux the mixture for 8-16 hours. Monitor the cyclization to the quinazoline product by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution and purify the residue by silica gel column chromatography.
-
Characterize the final quinazoline product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of Pyrimidine Derivatives
The pyrimidine ring is another privileged scaffold in medicinal chemistry, often found in kinase inhibitors.[6]
Principle: This synthesis involves the condensation of the amino group with a 1,3-dielectrophile, such as a β-diketone or its equivalent, to form the pyrimidine ring.
Materials and Reagents:
-
This compound (first converted to a guanidine or amidine derivative)
-
Guanidine hydrochloride or other amidine sources
-
Sodium ethoxide or another strong base
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Silica gel for column chromatography
Procedure (Two-Step): Step 1: Formation of a Guanidine Derivative
-
Convert the primary amine of this compound to a guanidine. This can be achieved through various multi-step procedures available in the literature, often involving reaction with a cyanamide derivative.
Step 2: Pyrimidine Ring Formation
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add the guanidine derivative of the starting material (1.0 eq) to the basic solution.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final pyrimidine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Biological Screening Protocols
Once a library of derivatives has been synthesized, the next step is to screen them for biological activity. The following protocols are designed to identify and characterize potential kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP corresponds to kinase activity, and inhibition of this activity by a compound results in a higher ATP level.[7][8]
Principle: The Kinase-Glo® reagent uses the remaining ATP to drive a luciferase-catalyzed reaction that generates a luminescent signal. The signal is inversely proportional to the kinase activity.
Materials and Reagents:
-
Purified target kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized compounds dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a kinase reaction buffer containing the appropriate salts and cofactors for the target kinase.
-
Prepare serial dilutions of the synthesized compounds in DMSO. Then, dilute them in the kinase reaction buffer.
-
In a white, opaque multiwell plate, add the kinase, its specific substrate, and the diluted compounds. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature (usually 30 °C or room temperature) for the kinase for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding an equal volume of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target protein within a cellular environment.[9]
Principle: The binding of a ligand (the synthesized compound) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.
Materials and Reagents:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Synthesized compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes and a thermocycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein and a secondary antibody
Procedure:
-
Culture the selected cell line to approximately 80% confluency.
-
Treat the cells with the synthesized compound at a desired concentration (e.g., 10x the IC50 from the in vitro assay) or vehicle (DMSO) for a specific time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70 °C) for 3 minutes in a thermocycler, followed by cooling at 4 °C for 3 minutes.
-
Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25 °C water bath).
-
Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.
-
III. Data Presentation
Quantitative data from the screening assays should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Example of In Vitro Kinase Inhibitory Activity of Synthesized Derivatives against VEGFR2.
| Compound ID | R-Group (Modification) | IC50 (nM) |
| Parent | -H | >10,000 |
| Urea-1 | -C(O)NH-Phenyl | 850 |
| Urea-2 | -C(O)NH-(4-Cl-Phenyl) | 250 |
| Thiourea-1 | -C(S)NH-Phenyl | 1200 |
| Quin-1 | Quinazoline | 55 |
| Quin-2 | 6-Methoxy-Quinazoline | 25 |
| Pyr-1 | Pyrimidine | 150 |
Table 2: Example of Cellular Target Engagement of Lead Compounds in HUVEC Cells.
| Compound ID | Target Protein | CETSA Thermal Shift (ΔTm, °C) |
| Urea-2 | VEGFR2 | +1.8 |
| Quin-1 | VEGFR2 | +4.5 |
| Quin-2 | VEGFR2 | +5.2 |
IV. Visualization of Workflows and Pathways
Graphical representations are essential for understanding complex biological pathways and experimental procedures.
Caption: Overall experimental workflow from synthesis to lead optimization.
Caption: Simplified VEGFR2 signaling pathway and the action of a kinase inhibitor.
Caption: Logical flow for Structure-Activity Relationship (SAR) analysis.
References
- 1. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ulab360.com [ulab360.com]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebiotrade.com [ebiotrade.com]
- 8. promega.com [promega.com]
- 9. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 1-(4-Amino-2,6-dimethylphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-Amino-2,6-dimethylphenyl)ethanone is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active compounds. Its synthesis and purification on a large scale require robust and well-defined protocols to ensure high yield and purity. These application notes provide a comprehensive guide to a feasible multi-step synthesis and subsequent purification of this compound, designed for scalability and reproducibility in a laboratory or pilot plant setting.
The proposed synthetic route involves a three-step process starting from commercially available 2,6-dimethylaniline:
-
Protection of the amine group: Acetylation of 2,6-dimethylaniline to form N-(2,6-dimethylphenyl)acetamide. This step deactivates the amine towards electrophilic substitution and directs the subsequent acylation to the para-position.
-
Friedel-Crafts Acylation: Introduction of the acetyl group at the 4-position of the aromatic ring using acetyl chloride and a Lewis acid catalyst.
-
Deprotection: Acidic hydrolysis of the acetamide to yield the final product, this compound.
Purification is achieved through recrystallization, a scalable and cost-effective method for obtaining highly pure crystalline material.
Data Presentation
Table 1: Summary of Reagents for Multi-Step Synthesis
| Step | Starting Material | Reagent(s) | Solvent | Catalyst | Product |
| 1 | 2,6-Dimethylaniline | Acetic Anhydride, Pyridine | Dichloromethane (DCM) | - | N-(2,6-dimethylphenyl)acetamide |
| 2 | N-(2,6-dimethylphenyl)acetamide | Acetyl Chloride | Dichloromethane (DCM) | Aluminum Chloride (AlCl₃) | N-(4-acetyl-2,6-dimethylphenyl)acetamide |
| 3 | N-(4-acetyl-2,6-dimethylphenyl)acetamide | Hydrochloric Acid (conc.) | Water, Ethanol | - | This compound |
Table 2: Expected Yields and Purity
| Step/Process | Expected Yield Range (%) | Purity (by HPLC) |
| Step 1: Acetylation | 90-98% | >98% |
| Step 2: Friedel-Crafts Acylation | 75-85% | >95% (crude) |
| Step 3: Hydrolysis | 85-95% | >97% (crude) |
| Purification: Recrystallization | 80-90% (recovery) | >99.5% |
Experimental Protocols
Step 1: Synthesis of N-(2,6-dimethylphenyl)acetamide (Amine Protection)
Methodology: This procedure details the protection of the primary amine of 2,6-dimethylaniline by acetylation with acetic anhydride.
-
Set up a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with 2,6-dimethylaniline (1.21 kg, 10.0 mol) and dichloromethane (DCM, 4 L).
-
Stir the mixture to ensure complete dissolution and cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add acetic anhydride (1.12 kg, 11.0 mol) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water (2 L).
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,6-dimethylphenyl)acetamide as a solid.
-
The product can be used in the next step without further purification if the purity is deemed sufficient (>98%).
Step 2: Synthesis of N-(4-acetyl-2,6-dimethylphenyl)acetamide (Friedel-Crafts Acylation)
Methodology: This protocol describes the Friedel-Crafts acylation of N-(2,6-dimethylphenyl)acetamide to introduce the acetyl group.
Safety Note: Anhydrous aluminum chloride is highly reactive with water and moisture, producing toxic HCl gas in an exothermic reaction.[1][2] Handle in a dry, well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, impervious gloves, and a fire-retardant lab coat.[1][3][4] Keep a Class D fire extinguisher and dry sand readily available.[1]
-
Set up a 20 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Ensure all glassware is thoroughly dried before use.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃) (3.20 kg, 24.0 mol) and dry dichloromethane (DCM, 8 L) under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0-5 °C with an ice-salt bath.
-
Slowly add acetyl chloride (1.73 kg, 22.0 mol) dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
In a separate flask, dissolve N-(2,6-dimethylphenyl)acetamide (1.63 kg, 10.0 mol) in dry DCM (4 L).
-
Add the solution of the acetamide to the AlCl₃/acetyl chloride mixture dropwise over 2-3 hours, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction by HPLC.
-
Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto crushed ice (approx. 10 kg) in a large, vigorously stirred vessel. This process is highly exothermic and will release large amounts of HCl gas.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L).
-
Combine the organic layers and wash with water (2 x 4 L), saturated sodium bicarbonate solution (2 x 4 L), and brine (4 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-acetyl-2,6-dimethylphenyl)acetamide.
Step 3: Synthesis of this compound (Deprotection)
Methodology: This protocol describes the acidic hydrolysis of the acetamide to yield the final amine product.
-
Set up a 10 L round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charge the flask with the crude N-(4-acetyl-2,6-dimethylphenyl)acetamide from the previous step (approx. 10.0 mol).
-
Add a mixture of ethanol (4 L) and concentrated hydrochloric acid (4 L).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC/HPLC.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will be an exothermic process.
-
Extract the product with ethyl acetate (3 x 3 L).
-
Combine the organic extracts and wash with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
Purification Protocol: Recrystallization
Methodology: This procedure purifies the crude this compound to a high degree of purity. An ethanol/water mixture is a common and effective solvent system for the recrystallization of aromatic amines.[5]
-
Transfer the crude solid product to a large Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely. This can be done by adding portions of hot ethanol and heating the mixture to a gentle boil on a hot plate.
-
Once the solid is fully dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
If too much water is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (e.g., 50:50) to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
-
Characterize the final product by melting point, HPLC, and NMR spectroscopy to confirm its purity and identity.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Recrystallization protocol for purification.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 1-(4-Amino-2,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Amino-2,6-dimethylphenyl)ethanone as a versatile starting material for the generation of bioactive molecules. The primary focus is on the synthesis of chalcone derivatives, a class of compounds renowned for their diverse pharmacological activities. Detailed experimental protocols, quantitative data on biological activity, and visual diagrams of workflows and potential mechanisms of action are provided to facilitate research and development in medicinal chemistry.
Application: Synthesis of Bioactive Chalcones
This compound is a valuable precursor for the synthesis of chalcones, which are characterized by an α,β-unsaturated ketone system linking two aromatic rings.[1] This structural motif is associated with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between the acetophenone derivative and various substituted aromatic aldehydes.[1] The presence of the amino group and the 2,6-dimethyl substitution on one of the aromatic rings can significantly influence the biological efficacy and pharmacokinetic properties of the resulting chalcones.
Experimental Workflow for Chalcone Synthesis
The general workflow for the synthesis and evaluation of bioactive chalcones from this compound is depicted below.
Caption: Experimental workflow for the synthesis and biological evaluation of chalcones.
Experimental Protocols
The following is a generalized protocol for the synthesis of chalcone derivatives from this compound via a Claisen-Schmidt condensation. This protocol is adapted from established methods for the synthesis of 4'-amino chalcones.[1]
Materials:
-
This compound (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of this compound and the selected aromatic aldehyde in a minimal amount of ethanol.
-
Slowly add an aqueous solution of potassium hydroxide to the mixture with occasional stirring.
-
Allow the reaction to proceed at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
If necessary, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and air dry.
-
Purify the crude chalcone by column chromatography using a mixture of ethyl acetate and hexane as the eluent.[1]
-
Characterize the purified chalcone using spectroscopic methods such as IR, NMR, and Mass Spectrometry.
Quantitative Data on Biological Activity
The following tables summarize the reported anti-inflammatory and antimicrobial activities of various 4'-amino chalcone derivatives. While the specific starting material was 4-amino acetophenone, this data is representative of the potential bioactivity of chalcones derived from this compound.
Table 1: Anti-inflammatory Activity of 4'-Amino Chalcones [1]
| Compound | Ar-CHO Substituent | % Inhibition of Rat Paw Edema |
| 3a | 4-N,N-dimethylaminobenzaldehyde | 52.12 |
| 3b | 4-methoxybenzaldehyde | 48.35 |
| 3c | 3,4,5-trimethoxybenzaldehyde | 55.45 |
| 3d | 4-chlorobenzaldehyde | 50.24 |
| 3e | 3-bromobenzaldehyde | 45.65 |
| 3f | 2-hydroxybenzaldehyde | 42.15 |
| 3g | 2-furaldehyde | 38.45 |
| 3h | 2-thiophenecarboxaldehyde | 40.25 |
| Standard (Diclofenac sodium) | - | 60.15 |
Table 2: Antimicrobial Activity of 4'-Amino Chalcones (Zone of Inhibition in mm) [1]
| Compound | Ar-CHO Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans |
| 3a | 4-N,N-dimethylaminobenzaldehyde | 18 | 20 | 16 | 18 | 15 | 17 |
| 3b | 4-methoxybenzaldehyde | 16 | 18 | 14 | 16 | 13 | 15 |
| 3c | 3,4,5-trimethoxybenzaldehyde | 22 | 24 | 20 | 22 | 19 | 21 |
| 3d | 4-chlorobenzaldehyde | 20 | 22 | 18 | 20 | 17 | 19 |
| 3e | 3-bromobenzaldehyde | 19 | 21 | 17 | 19 | 16 | 18 |
| 3f | 2-hydroxybenzaldehyde | 15 | 17 | 13 | 15 | 12 | 14 |
| 3g | 2-furaldehyde | 14 | 16 | 12 | 14 | 11 | 13 |
| 3h | 2-thiophenecarboxaldehyde | 15 | 17 | 13 | 15 | 12 | 14 |
| Standard (Ciprofloxacin) | - | 25 | 27 | 23 | 25 | - | - |
| Standard (Ketoconazole) | - | - | - | - | - | 22 | 24 |
Potential Signaling Pathways
The biological activities of chalcones are often attributed to their ability to interact with various cellular targets and signaling pathways. The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups in proteins, such as cysteine residues in enzymes.[1]
Generalized Anti-inflammatory and Antimicrobial Action
Caption: Generalized mechanism of action for bioactive chalcones.
Disclaimer: The provided protocols and data are for informational and research purposes only. Researchers should adapt and optimize these procedures for their specific experimental conditions and conduct thorough characterization and validation of all synthesized compounds. The biological activity data is based on previously published work with a related, but not identical, starting material and should be considered as indicative of potential activity.
References
Application Notes: 1-(4-Amino-2,6-dimethylphenyl)ethanone as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1-(4-amino-2,6-dimethylphenyl)ethanone as a key starting material in the synthesis of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met. This versatile building block is integral to the development of novel anti-cancer therapeutics.
Introduction
This compound is a substituted acetophenone derivative that serves as a crucial scaffold in medicinal chemistry. Its structural features, including a reactive amino group and an acetyl moiety, allow for its elaboration into complex heterocyclic systems. The 2,6-dimethyl substitution pattern on the phenyl ring provides steric hindrance that can influence the conformation of the final molecule, potentially enhancing binding affinity and selectivity for target proteins. This makes it an attractive starting point for the synthesis of kinase inhibitors, a class of drugs that interfere with the signaling pathways that control cell growth and proliferation.
Application in the Synthesis of Anilinopyrimidine-Based Kinase Inhibitors
A prominent application of this compound is in the synthesis of anilinopyrimidine derivatives, a well-established scaffold for kinase inhibitors. These compounds have shown significant promise as dual inhibitors of c-Met and VEGFR-2, both of which are key receptor tyrosine kinases implicated in tumor angiogenesis and metastasis.
General Synthetic Approach
The synthesis of these inhibitors generally involves a multi-step process. A key transformation is the nucleophilic aromatic substitution reaction between an aniline derivative and a di-chlorinated pyrimidine. While a direct synthesis using this compound is not explicitly detailed in readily available literature, a representative synthesis for analogous anilinopyrimidine-based kinase inhibitors provides a viable synthetic strategy. This typically involves the reaction of a substituted aniline with 2,4-dichloropyrimidine, followed by further functionalization.
The acetyl group of this compound can be a precursor to other functional groups or can be involved in cyclization reactions to form various heterocyclic systems.
Representative Experimental Protocol: Synthesis of a 2,4-Dianilinopyrimidine Derivative
This protocol is based on established synthetic routes for analogous 2,4-dianilinopyrimidine FAK inhibitors and serves as a model for the potential application of this compound.[1]
Step 1: Synthesis of N-(4-acetyl-3,5-dimethylphenyl)-5-chloro-4-aminopyrimidine
-
To a solution of this compound (1 equivalent) in 2-butanol, add 2,4,5-trichloropyrimidine (1 equivalent) and trifluoroacetic acid (TFA) (1.5 equivalents).
-
Heat the reaction mixture at 90°C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and precipitate the product by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of the Final Dianilinopyrimidine Product
-
To a solution of the product from Step 1 (1 equivalent) and a substituted aniline (e.g., methyl anthranilate, 1 equivalent) in 2-butanol, add TFA (1.5 equivalents).
-
Heat the reaction mixture at 80°C for 72 hours.
-
Cool the reaction to room temperature and collect the precipitated product by filtration.
-
Wash the solid with ethanol and water to yield the desired 2,4-dianilinopyrimidine derivative.
Data Presentation
The following table summarizes the biological activity of representative anilinopyrimidine-based dual c-Met and VEGFR-2 inhibitors, demonstrating the potential of compounds derived from scaffolds similar to that provided by this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 3a | c-Met | 8.8 | MKN-45 | 0.33 |
| VEGFR-2 | 16 | EBC-1 | 0.77 | |
| 3b | c-Met | 7.5 | MKN-45 | 0.41 |
| VEGFR-2 | 21 | EBC-1 | 0.85 | |
| 3g | c-Met | 3.2 | MKN-45 | 0.35 |
| VEGFR-2 | 11 | EBC-1 | 0.69 | |
| 3h | c-Met | 2.5 | MKN-45 | 0.38 |
| VEGFR-2 | 9.8 | EBC-1 | 0.72 | |
| 18a | c-Met | 4.1 | MKN-45 | 0.37 |
| VEGFR-2 | 15 | EBC-1 | 0.75 |
Data is for analogous compounds and is presented to illustrate the potential of the chemical class. Source: Ai, J. et al. ACS Med. Chem. Lett. 2014, 5, 6, 673–678.
Mandatory Visualizations
Experimental Workflow
Caption: A representative workflow for the synthesis of 2,4-dianilinopyrimidine kinase inhibitors.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of VEGFR-2 signaling by an anilinopyrimidine-based inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. Its inherent structural features provide a solid foundation for the development of potent and selective drug candidates. The provided protocols and data, while based on analogous structures, offer a strong starting point for researchers and drug development professionals to explore the full potential of this compound in their discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Amino-2,6-dimethylphenyl)ethanone synthesis.
Synthesis Overview
The synthesis of this compound is most effectively carried out via a two-step process to circumvent the challenges associated with the direct acylation of anilines. The amino group of the starting material, 2,6-dimethylaniline, is first protected by acetylation. The resulting N-(2,6-dimethylphenyl)acetamide then undergoes a Friedel-Crafts acylation, followed by the deprotection of the acetyl group to yield the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in N-acetylation step | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Increase the reaction time or temperature if necessary. |
| Loss of product during workup. | Carefully perform the extraction and washing steps to minimize product loss. Ensure the pH is appropriately adjusted during the workup. | |
| Low yield in Friedel-Crafts acylation | Deactivation of the Lewis acid catalyst. | Use a stoichiometric amount of a robust Lewis acid like Gallium(III) triflate (Ga(OTf)₃) which has shown high yields in the acylation of anilides. Ensure all reagents and glassware are anhydrous as moisture deactivates the catalyst. |
| Formation of ortho-acylated side product. | The N-acetyl group directs acylation to the para position. However, some ortho-acylation may occur. Optimize the reaction temperature; lower temperatures often favor the para product. Purify the product using column chromatography. | |
| Incomplete reaction. | Monitor the reaction progress by TLC. If the reaction stalls, consider a slow, portion-wise addition of the Lewis acid to maintain its activity. | |
| Low yield in deprotection step | Incomplete hydrolysis of the amide. | For acid or base-catalyzed hydrolysis, ensure sufficient reaction time and temperature. Monitor the reaction by TLC until the starting material is fully consumed. |
| Degradation of the product. | The amino group in the final product can be sensitive to harsh acidic or basic conditions. Consider using milder deprotection methods if significant degradation is observed. | |
| Product is difficult to purify | Presence of starting materials or side products. | Utilize column chromatography for purification. Select an appropriate solvent system to achieve good separation of the desired product from impurities. |
| Oily product that does not crystallize. | Attempt to form a salt (e.g., hydrochloride) of the final product, which may be more crystalline and easier to handle. The free base can be regenerated after purification. |
Frequently Asked Questions (FAQs)
Q1: Why is a two-step synthesis necessary? Why can't I perform a direct Friedel-Crafts acylation on 2,6-dimethylaniline?
A1: The amino group (-NH₂) in aniline and its derivatives is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic substitution, thus inhibiting the desired acylation.[1] By first protecting the amino group as an acetamide, its basicity is reduced, allowing the Friedel-Crafts acylation to proceed.
Q2: What is the best Lewis acid catalyst for the Friedel-Crafts acylation of N-(2,6-dimethylphenyl)acetamide?
A2: While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, it can sometimes lead to lower yields with anilide substrates.[2] Studies have shown that Gallium(III) triflate (Ga(OTf)₃) can be a more effective catalyst for the acylation of anilides, providing high yields.[2][3]
Q3: What are the expected yields for each step?
A3: The yields can vary depending on the specific reaction conditions and scale. However, based on similar reported procedures, the following are approximate expected yields:
| Reaction Step | Starting Material | Product | Reported Yield Range |
| N-Acetylation | 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)acetamide | 85-95% |
| Friedel-Crafts Acylation | N-(2,6-dimethylphenyl)acetamide | N-(4-acetyl-3,5-dimethylphenyl)acetamide | 70-90% (with Ga(OTf)₃) |
| Deprotection | N-(4-acetyl-3,5-dimethylphenyl)acetamide | This compound | 80-95% |
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of all three steps. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under UV light.
Q5: What are the best conditions for the deprotection of the N-acetyl group?
A5: The N-acetyl group can be removed under either acidic or basic conditions.[4]
-
Acidic Hydrolysis: Refluxing the N-acetylated compound in an aqueous solution of a strong acid like hydrochloric acid (HCl) is effective.
-
Basic Hydrolysis: Refluxing with an aqueous solution of a strong base like sodium hydroxide (NaOH) is also a common method.
The choice between acidic and basic conditions may depend on the presence of other functional groups in the molecule that might be sensitive to one of the conditions.
Experimental Protocols
Step 1: N-Acetylation of 2,6-Dimethylaniline
-
In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2,6-dimethylphenyl)acetamide.
Step 2: Friedel-Crafts Acylation of N-(2,6-dimethylphenyl)acetamide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃ or 0.1 equivalents of Ga(OTf)₃) in an anhydrous solvent like dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension with vigorous stirring.
-
After the formation of the acylium ion complex, add a solution of N-(2,6-dimethylphenyl)acetamide in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(4-acetyl-3,5-dimethylphenyl)acetamide. Purify by recrystallization or column chromatography.
Step 3: Deprotection of N-(4-acetyl-3,5-dimethylphenyl)acetamide
-
In a round-bottom flask, dissolve the N-(4-acetyl-3,5-dimethylphenyl)acetamide in ethanol or methanol.
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Add an aqueous solution of a strong acid (e.g., 3M HCl) or a strong base (e.g., 3M NaOH).
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If acidic hydrolysis was performed, neutralize the solution with a base (e.g., NaOH) until it is slightly basic. If basic hydrolysis was used, neutralize with an acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
References
Common side reactions in the synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Deactivation of Catalyst: The primary amino group of 2,6-dimethylaniline, being a Lewis base, can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[1] 2. N-Acylation: The acylating agent may have reacted with the amino group (N-acylation) instead of the aromatic ring (C-acylation). 3. Insufficient Catalyst: An inadequate amount of Lewis acid was used. | 1. Protect the Amino Group: Acetylate the amino group of 2,6-dimethylaniline to form N-(2,6-dimethylphenyl)acetamide before performing the Friedel-Crafts acylation. The protecting group can be removed by hydrolysis after the acylation step. 2. Use Stoichiometric Amounts of Catalyst: In the case of substrates with basic groups, a stoichiometric amount of the Lewis acid catalyst may be necessary. |
| Presence of Multiple Products in Final Mixture | 1. Isomer Formation: Acylation may have occurred at a different position on the aromatic ring, although the para position is generally favored. 2. Polysubstitution: Although less common with acylation due to the deactivating nature of the acyl group, polysubstitution can occur under harsh reaction conditions. | 1. Optimize Reaction Conditions: Control the reaction temperature and time to favor the formation of the desired para-isomer. 2. Purification: Utilize column chromatography to separate the desired product from isomers and other byproducts. |
| Product is a Dark, Tarry Substance | 1. Decomposition: The starting material or product may have decomposed due to overly harsh reaction conditions (e.g., high temperature). 2. Side Reactions with Solvent: The solvent may have participated in side reactions. | 1. Lower Reaction Temperature: Conduct the reaction at a lower temperature to minimize decomposition. 2. Choose an Inert Solvent: Use a solvent that is stable under the reaction conditions, such as dichloromethane or nitrobenzene. |
| Difficulty in Removing the Acetyl Protecting Group | 1. Incomplete Hydrolysis: The hydrolysis conditions (acid/base concentration, temperature, time) may not be sufficient for complete deprotection. | 1. Adjust Hydrolysis Conditions: Increase the concentration of the acid or base, raise the reaction temperature, or prolong the reaction time. Monitor the reaction progress using TLC. |
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of 2,6-dimethylaniline not recommended?
A1: Direct Friedel-Crafts acylation of 2,6-dimethylaniline is challenging for two main reasons. Firstly, the amino group is a Lewis base that reacts with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring towards the desired electrophilic substitution. Secondly, the amino group can be acylated itself (N-acylation), leading to the formation of N-(2,6-dimethylphenyl)acetamide as a side product, which reduces the yield of the target C-acylated product.
Q2: What is the purpose of protecting the amino group?
A2: Protecting the amino group, typically by converting it to an acetamide, prevents the aforementioned side reactions. The acetyl group reduces the basicity of the nitrogen, preventing its reaction with the Lewis acid catalyst. It also directs the acylation to the para position of the aromatic ring. The protecting group can be removed in a subsequent step to yield the desired primary amine.
Q3: What are the expected major byproducts in this synthesis?
A3: Without protection of the amino group, the major byproduct is N-(2,6-dimethylphenyl)acetamide (from N-acylation). With the protection-deprotection strategy, potential byproducts include isomeric acylated products (though the para-isomer is favored) and incompletely deprotected N-(4-acetyl-3,5-dimethylphenyl)acetamide.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can observe the consumption of the reactant and the formation of the product.
Quantitative Data Summary
The following table summarizes the expected outcomes of the synthesis with and without the use of a protecting group for the amino functionality.
| Parameter | Direct Acylation (Without Protection) | Acylation with Amino Group Protection |
| Expected Yield of this compound | Very Low to None | Moderate to High |
| Major Product | N-(2,6-dimethylphenyl)acetamide | N-(4-acetyl-3,5-dimethylphenyl)acetamide (intermediate) |
| Primary Side Reactions | N-acylation, Catalyst Deactivation | Incomplete acylation, Isomer formation |
| Purity of Crude Product | Low (mixture of N- and C-acylated products) | High (primarily the protected product) |
Experimental Protocols
A reliable two-step synthetic approach involves the protection of the amino group, followed by Friedel-Crafts acylation and subsequent deprotection.
Step 1: Acetylation of 2,6-Dimethylaniline (Protection)
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In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable solvent such as dichloromethane.
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Cool the solution in an ice bath.
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Slowly add acetyl chloride or acetic anhydride to the cooled solution while stirring.
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Allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction by carefully adding water.
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Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-(2,6-dimethylphenyl)acetamide.
Step 2: Friedel-Crafts Acylation of N-(2,6-dimethylphenyl)acetamide
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In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry solvent like dichloromethane.
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Cool the suspension in an ice bath.
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Slowly add acetyl chloride to the suspension and stir for 15-20 minutes.
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Add a solution of N-(2,6-dimethylphenyl)acetamide in dichloromethane dropwise to the reaction mixture.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield crude N-(4-acetyl-3,5-dimethylphenyl)acetamide.
Step 3: Hydrolysis of N-(4-acetyl-3,5-dimethylphenyl)acetamide (Deprotection)
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Reflux the crude N-(4-acetyl-3,5-dimethylphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize it with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Overview:
The synthesis of this compound is typically achieved through a three-step process starting from 3,5-dimethylaniline:
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Protection: The amino group of 3,5-dimethylaniline is protected as an acetamide to form N-(3,5-dimethylphenyl)acetamide. This is necessary because the free amino group can interfere with the subsequent Friedel-Crafts acylation reaction.
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Friedel-Crafts Acylation: The protected compound, N-(3,5-dimethylphenyl)acetamide, undergoes Friedel-Crafts acylation with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acetyl group onto the aromatic ring, forming N-(4-acetyl-3,5-dimethylphenyl)acetamide.
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Deprotection (Hydrolysis): The acetyl protecting group on the nitrogen is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.
Step 1: Protection of 3,5-dimethylaniline
Q1: My acetylation of 3,5-dimethylaniline is incomplete, and I have a mixture of starting material and product. What could be the issue?
A1: Incomplete acetylation can be due to several factors:
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Insufficient Acetylating Agent: Ensure you are using a slight excess of acetic anhydride or acetyl chloride.
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Reaction Time/Temperature: The reaction may require a longer duration or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Purity of Reagents: Ensure your 3,5-dimethylaniline and acetylating agent are pure and dry. Moisture can hydrolyze the acetylating agent.
Troubleshooting:
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Increase the molar ratio of the acetylating agent slightly.
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Extend the reaction time and monitor by TLC until the starting material spot disappears.
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Consider adding a mild base, such as pyridine or triethylamine, to neutralize the HCl or acetic acid byproduct, which can sometimes inhibit the reaction.
Step 2: Friedel-Crafts Acylation of N-(3,5-dimethylphenyl)acetamide
Q2: The Friedel-Crafts acylation is giving a very low yield of the desired N-(4-acetyl-3,5-dimethylphenyl)acetamide. What are the common causes?
A2: Low yields in Friedel-Crafts acylation of acetanilides are a common issue. Potential causes include:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of electrons on the nitrogen and oxygen atoms of the amide group, reducing its catalytic activity. An excess of the catalyst is often required.
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Reaction Conditions: The reaction temperature might be too low, or the reaction time too short. Conversely, excessively high temperatures can lead to side reactions and decomposition.
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Moisture: Aluminum chloride is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). The solvent must also be anhydrous.
Troubleshooting:
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Use a higher molar ratio of AlCl₃ (typically 2.5 to 3 equivalents).
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Add the reactants in the correct order. The "Perrier addition" procedure, where the acetyl chloride and aluminum chloride are allowed to form a complex before the addition of the N-(3,5-dimethylphenyl)acetamide, can sometimes improve yields.[1]
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Carefully control the reaction temperature. Start at a low temperature (e.g., 0 °C) during the addition and then allow the reaction to warm to room temperature or gently heat as needed, while monitoring with TLC.
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Ensure all reagents and solvents are scrupulously dried.
Q3: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the selectivity for the desired para-acylated product?
A3: The acetamido group is an ortho, para-director. While the para-product is generally favored due to steric hindrance from the methyl groups, some ortho-acylation can occur.
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Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para-product.
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Solvent: The choice of solvent can influence the isomer distribution. Solvents like 1,2-dichloroethane or carbon disulfide are commonly used. Experimenting with the solvent may improve selectivity.
Troubleshooting:
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Perform the reaction at a lower temperature for a longer duration.
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If purification is difficult, consider that the isomers may have different solubilities, which could be exploited during recrystallization.
Step 3: Deprotection (Hydrolysis) of N-(4-acetyl-3,5-dimethylphenyl)acetamide
Q4: The hydrolysis of the acetamide group is not proceeding to completion. What conditions should I use?
A4: Both acidic and basic conditions can be used for the hydrolysis of the acetamide.
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Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or alcoholic solution is a common method.
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Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution is also effective.
Troubleshooting:
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Incomplete Reaction: If the reaction is incomplete, you can try increasing the concentration of the acid or base, extending the reflux time, or using a higher-boiling solvent (e.g., ethylene glycol) to increase the reaction temperature.
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Side Reactions: Be aware that harsh acidic or basic conditions can potentially lead to side reactions. Monitor the reaction by TLC to avoid over-running the reaction and causing decomposition of the product.
Q5: During the workup of the hydrolysis reaction, I am having trouble isolating the final product, this compound.
A5: The workup procedure depends on whether you performed an acidic or basic hydrolysis.
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After Acidic Hydrolysis: The product will be in the form of its ammonium salt (protonated amino group). You will need to neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃) to a pH of 8-9 to deprotonate the amino group and precipitate the free amine product.
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After Basic Hydrolysis: The product will be the free amine. You will need to extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
Troubleshooting:
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Emulsion Formation: During extraction, emulsions can sometimes form. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
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Product Solubility: The product has some solubility in water. Ensure you perform multiple extractions with the organic solvent to maximize the recovery of your product.
Quantitative Data Summary
| Parameter | Step 1: Acetylation | Step 2: Friedel-Crafts Acylation | Step 3: Hydrolysis |
| Starting Material | 3,5-Dimethylaniline | N-(3,5-dimethylphenyl)acetamide | N-(4-acetyl-3,5-dimethylphenyl)acetamide |
| Reagents | Acetic anhydride, Pyridine | Acetyl chloride, Aluminum chloride | Hydrochloric acid or Sodium hydroxide |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Ethanol/Water |
| Typical Temperature | 0 °C to Room Temp | 0 °C to Reflux | Reflux |
| Typical Reaction Time | 1-3 hours | 1-22 hours[1] | 2-6 hours |
| Typical Yield | >90% | 50-70% (can be lower)[1] | >85% |
Note: These are typical values and may vary depending on the specific experimental conditions.
Experimental Protocols
Step 1: Synthesis of N-(3,5-dimethylphenyl)acetamide
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Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane.
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Cool the solution in an ice bath to 0 °C.
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Slowly add acetic anhydride (1.1 eq) dropwise with stirring. A catalytic amount of a base like pyridine can be added.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3,5-dimethylphenyl)acetamide.
Step 2: Synthesis of N-(4-acetyl-3,5-dimethylphenyl)acetamide (Friedel-Crafts Acylation)
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To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq) and a dry solvent such as 1,2-dichloroethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.2 eq) dropwise to the stirred suspension.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
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Dissolve N-(3,5-dimethylphenyl)acetamide (1.0 eq) in dry 1,2-dichloroethane and add it dropwise to the reaction mixture at 0 °C.
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After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.[1]
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
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Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain N-(4-acetyl-3,5-dimethylphenyl)acetamide.
Step 3: Synthesis of this compound (Hydrolysis)
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To a round-bottom flask, add N-(4-acetyl-3,5-dimethylphenyl)acetamide (1.0 eq), ethanol, and a solution of concentrated hydrochloric acid (e.g., 6M HCl).
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Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and then place it in an ice bath.
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Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9. The product should precipitate.
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Filter the solid product and wash it with cold water.
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Alternatively, extract the product into an organic solvent like ethyl acetate, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent to yield the crude product.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for Friedel-Crafts acylation step.
References
Optimization of reaction parameters for 1-(4-Amino-2,6-dimethylphenyl)ethanone derivatization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 1-(4-Amino-2,6-dimethylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary reactive site for derivatization on this molecule is the aromatic amino group (-NH2). Common strategies involve acylation, silylation, and alkylation to enhance properties for analysis (e.g., by gas chromatography) or to serve as a protecting group for further synthesis.[1] Acylation with agents like acetic anhydride or benzoyl chloride is a frequent choice.
Q2: Why is my derivatization reaction showing low yield?
A2: Low yields can stem from several factors including suboptimal reaction conditions (temperature, time), reagent quality, improper stoichiometry, or the presence of moisture. The sterically hindered nature of the amino group, flanked by two methyl groups, may also necessitate more forcing reaction conditions compared to simpler anilines.
Q3: Can this compound undergo Friedel-Crafts acylation?
A3: No, direct Friedel-Crafts acylation on the aromatic ring is generally unsuccessful for anilines. The amino group is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring for electrophilic substitution.[2][3] To achieve further acylation on the ring, the amino group must first be protected, for instance, by converting it to an amide.[2]
Q4: What analytical techniques are suitable for monitoring the progress of the derivatization reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress by comparing the spot of the reaction mixture to the starting material. For more detailed analysis and product characterization, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Derivatization is often performed to improve the volatility and thermal stability of the analyte for GC analysis.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Reagent Quality | Use freshly opened or purified derivatizing agents and anhydrous solvents. | Moisture and impurities can consume reagents and inhibit the reaction. |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 10°C. | The steric hindrance from the ortho-methyl groups may require higher activation energy. |
| Incorrect Stoichiometry | Increase the molar excess of the derivatizing agent (e.g., from 1.1 to 1.5 or 2.0 equivalents). | A higher concentration of the derivatizing agent can drive the reaction to completion. |
| Inadequate Catalyst | If using a catalyst (e.g., pyridine in acylation), ensure it is dry and added in the correct amount. | The catalyst plays a crucial role in activating the derivatizing agent or scavenging by-products. |
| Short Reaction Time | Extend the reaction time and monitor progress using TLC or HPLC at regular intervals. | Kinetically slow reactions, possibly due to steric hindrance, may require longer to reach completion. |
Issue 2: Presence of Multiple Products in the Final Mixture
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions | Lower the reaction temperature and consider a milder derivatizing agent. | High temperatures can lead to undesired side reactions or decomposition of the product. |
| Di-substitution | Use a 1:1 molar ratio of substrate to derivatizing agent. | While less likely on the nitrogen due to steric hindrance, excess reagent can sometimes lead to multiple derivatizations if other reactive sites exist. |
| Impure Starting Material | Purify the starting this compound by recrystallization or column chromatography. | Impurities in the starting material can lead to the formation of multiple products. |
| Reaction with Solvent | Choose an inert solvent that does not react with the starting materials or reagents. | Protic or reactive solvents can interfere with the desired derivatization. |
Experimental Protocols
Protocol 1: Acylation of this compound with Acetic Anhydride
This protocol is a representative procedure for N-acetylation.
Materials:
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This compound
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Acetic Anhydride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO4)
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Stir plate and magnetic stir bar
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Round-bottom flask and reflux condenser
Procedure:
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Dissolve 1.0 g of this compound in 20 mL of anhydrous DCM in a round-bottom flask.
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Add 1.2 equivalents of anhydrous pyridine to the solution.
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Slowly add 1.1 equivalents of acetic anhydride to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, transfer the mixture to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize excess acid.
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Separate the organic layer, wash with 20 mL of water, and then with 20 mL of brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by recrystallization or column chromatography.
Optimization of Reaction Parameters
The following table summarizes key parameters that can be optimized for the derivatization of this compound.
| Parameter | Typical Range | Considerations for Optimization |
| Temperature | 0°C to 80°C | Start at room temperature. Increase for sterically hindered reactions or less reactive agents. Decrease for highly exothermic reactions to minimize side products. |
| Solvent | Aprotic solvents (DCM, THF, Acetonitrile) | The choice of solvent can influence reaction rate and solubility of reagents. Ensure the solvent is anhydrous. |
| Reagent Stoichiometry | 1.1 to 2.0 equivalents | An excess of the derivatizing agent can improve yield, but a large excess may complicate purification. |
| Reaction Time | 1 to 24 hours | Monitor by TLC or HPLC to determine the point of maximum conversion without significant side product formation. |
| Catalyst | Pyridine, DMAP, Triethylamine (for acylations) | A base catalyst is often used to scavenge the acidic byproduct (e.g., HCl or acetic acid). |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for low product yield in derivatization reactions.
References
Stability and storage conditions for 1-(4-Amino-2,6-dimethylphenyl)ethanone
This technical support guide provides essential information on the stability and storage of 1-(4-Amino-2,6-dimethylphenyl)ethanone, alongside troubleshooting advice and frequently asked questions to ensure the integrity of your research and development activities.
Stability and Storage Conditions
Proper storage is critical to maintain the stability and purity of this compound. Below is a summary of the recommended storage conditions based on available supplier data.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C (Refrigerated) | ChemScene[1] |
| Atmosphere | Sealed in a dry environment | ChemScene[1] |
| General Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | Echemi (for a similar compound)[2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound will be application-specific. However, a general protocol for handling and preparation of a stock solution is provided below.
Protocol: Preparation of a Stock Solution
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Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
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Inert Atmosphere (Recommended): For applications sensitive to oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen or argon blanket).
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Weighing: Quickly and accurately weigh the desired amount of the solid compound in a clean, dry vessel.
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Dissolution: Add the appropriate solvent (e.g., DMSO, DMF, Ethanol, depending on experimental requirements) to the vessel. Ensure the solvent is anhydrous grade if the experiment is moisture-sensitive.
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Mixing: Gently agitate or sonicate the mixture until the compound is completely dissolved.
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Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C or -80°C for long-term storage, depending on the solvent and desired stability). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
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Q1: What is the recommended storage temperature for this compound?
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A1: It is recommended to store the compound at 2-8°C, sealed in a dry environment[1].
-
-
Q2: Is this compound sensitive to light or air?
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A2: While specific photostability and air sensitivity data are not available, aromatic amines are generally susceptible to oxidation, which can be accelerated by light. Therefore, it is best practice to store the compound protected from light and in a tightly sealed container to minimize exposure to air and moisture.
-
-
Q3: What solvents can I use to dissolve this compound?
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A3: The choice of solvent will depend on your specific experimental needs. Common solvents for similar aromatic compounds include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Always use anhydrous grade solvents for moisture-sensitive applications.
-
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Q4: I observed a change in the color of the compound over time. What could be the cause?
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A4: A change in color (e.g., darkening) can be an indication of degradation, likely due to oxidation or exposure to light. It is recommended to use fresh material or a freshly prepared stock solution for your experiments if you observe any changes in the physical appearance of the compound.
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Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at 2-8°C in a dry, sealed container, protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Contamination of the compound or stock solution. | Use clean, dry glassware and high-purity solvents. Handle the compound in a clean environment, and if necessary, under an inert atmosphere. | |
| Poor solubility | Incorrect solvent choice. | Test solubility in a small scale with different appropriate solvents to find the most suitable one for your required concentration. |
| The compound may have degraded into less soluble impurities. | Use a fresh batch of the compound. You may consider purity analysis (e.g., by HPLC or NMR) of your existing stock. | |
| Unexpected side reactions | Incompatibility with other reagents. | Aromatic amines can react with strong oxidizing agents. Review the chemical compatibility of all reagents in your experimental setup. |
Visualized Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.
References
Identifying and minimizing byproducts in 1-(4-Amino-2,6-dimethylphenyl)ethanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of 3,5-dimethylaniline with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[1][2] This reaction is a type of electrophilic aromatic substitution.[1]
Q2: What are the potential byproducts in this reaction?
A2: The primary byproducts of concern are the di-acylated product, N-acylated product, and other positional isomers. The formation of these byproducts is influenced by reaction conditions.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, it is crucial to control the reaction temperature, stoichiometry of reactants and catalyst, and the rate of addition of the acetylating agent. Using a protecting group for the amine can also prevent N-acylation.
Q4: What are the typical purification methods for the desired product?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; Friedel-Crafts acylations are often temperature-sensitive. - Ensure anhydrous conditions as the Lewis acid catalyst is moisture-sensitive. - Optimize the extraction and purification steps to minimize losses. |
| Formation of Significant Amounts of Di-acylated Byproduct | - Excess acetylating agent. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the acetylating agent. - Maintain a lower reaction temperature. - Monitor the reaction and stop it once the starting material is consumed. |
| Presence of N-acylated Byproduct | - The amino group of 3,5-dimethylaniline is nucleophilic and can react with the acetylating agent. | - Protect the amino group with a suitable protecting group before acylation. - Use a less reactive acetylating agent or milder reaction conditions. |
| Formation of Other Positional Isomers | - The directing effects of the amino and methyl groups can lead to substitution at other positions on the aromatic ring. | - While the 4-position is sterically and electronically favored, careful control of reaction conditions, particularly temperature and catalyst, can influence regioselectivity. |
| Difficulty in Product Purification | - Similar polarities of the desired product and byproducts. - Oily product that is difficult to crystallize. | - Employ column chromatography with a carefully selected solvent system for separation. - For crystallization, try different solvents or solvent mixtures and consider seeding with a pure crystal. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation:
Note: This is a generalized procedure and requires optimization for the specific synthesis of this compound.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to maintain anhydrous conditions.
-
Catalyst Suspension: Suspend the Lewis acid catalyst (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane, carbon disulfide) in the reaction flask and cool the mixture in an ice bath.
-
Reactant Addition: Dissolve the 3,5-dimethylaniline in the same dry solvent and add it to the catalyst suspension.
-
Acylating Agent Addition: Add the acetylating agent (e.g., acetyl chloride) dropwise to the cooled reaction mixture via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis.
References
Technical Support Center: Synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Alternative Synthetic Routes
Two primary synthetic routes are commonly considered for the preparation of this compound. Both routes begin with commercially available 1,3-dimethylbenzene (m-xylene) and involve a Friedel-Crafts acylation, a nitration step, and a final reduction of the nitro group. The key difference lies in the order of the acylation and nitration steps.
Route A: Acylation followed by Nitration and Reduction
This is often the preferred route as it avoids performing a Friedel-Crafts acylation on a deactivated nitro-substituted ring.
Caption: Synthetic pathway for Route A.
Route B: Nitration followed by Acylation and Reduction
This route is generally less favored due to the deactivating nature of the nitro group, which can make the subsequent Friedel-Crafts acylation challenging.
Caption: Synthetic pathway for Route B.
Data Presentation
| Step | Reaction | Reagents | Typical Yield (%) | Key Considerations |
| Route A, Step 1 | Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride | 70-85 | Anhydrous conditions are critical. Stoichiometry of AlCl₃ is important. |
| Route A, Step 2 | Nitration | Nitric acid, Sulfuric acid | 60-75 | Temperature control is crucial to prevent over-nitration. |
| Route A, Step 3 | Reduction (SnCl₂/HCl) | Tin(II) chloride dihydrate, Hydrochloric acid | 80-95 | The reaction is typically exothermic. Workup requires neutralization. |
| Route A, Step 3 | Reduction (H₂/Pd/C) | Hydrogen gas, Palladium on carbon | 90-99 | Requires specialized hydrogenation equipment. Catalyst handling is important. |
| Route B, Step 2 | Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride | Low to moderate | The nitro group deactivates the ring, requiring harsher conditions and often resulting in lower yields.[1] |
Experimental Protocols
Route A, Step 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene
Objective: To synthesize 1-(2,4-Dimethylphenyl)ethanone.
Materials:
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1,3-Dimethylbenzene (m-xylene)
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Sodium bicarbonate (saturated solution)
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Anhydrous magnesium sulfate
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Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
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In the flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
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Cool the suspension to 0-5 °C in an ice bath.
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Add a solution of acetyl chloride in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, add 1,3-dimethylbenzene dropwise over 30 minutes, again keeping the temperature below 10 °C.
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Once the addition of m-xylene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield 1-(2,4-Dimethylphenyl)ethanone.
Route A, Step 2: Nitration of 1-(2,4-Dimethylphenyl)ethanone
Objective: To synthesize 1-(2,4-Dimethyl-6-nitrophenyl)ethanone.
Materials:
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1-(2,4-Dimethylphenyl)ethanone
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Concentrated sulfuric acid
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Concentrated nitric acid
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Ice
Procedure:
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In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Slowly add 1-(2,4-Dimethylphenyl)ethanone to the cold sulfuric acid with stirring.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of the ketone in sulfuric acid, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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Recrystallize the crude product from ethanol to obtain pure 1-(2,4-Dimethyl-6-nitrophenyl)ethanone.
Route A, Step 3: Reduction of 1-(2,4-Dimethyl-6-nitrophenyl)ethanone
Method 1: Using Tin(II) Chloride
Objective: To synthesize this compound.
Materials:
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1-(2,4-Dimethyl-6-nitrophenyl)ethanone
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid
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Ethanol
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Sodium hydroxide solution (concentrated)
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve 1-(2,4-Dimethyl-6-nitrophenyl)ethanone in ethanol.
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Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
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Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the tin salts precipitate.
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Extract the product with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Purify the product by column chromatography on silica gel or by recrystallization.
Method 2: Catalytic Hydrogenation
Objective: To synthesize this compound.
Materials:
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1-(2,4-Dimethyl-6-nitrophenyl)ethanone
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Palladium on carbon (5% or 10% Pd/C)
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Ethanol or Ethyl acetate
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Hydrogen gas
Procedure:
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Dissolve 1-(2,4-Dimethyl-6-nitrophenyl)ethanone in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
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Carefully add the Pd/C catalyst to the solution.
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Seal the vessel and purge it with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.[2]
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Monitor the reaction by observing hydrogen uptake or by TLC.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Wash the celite pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the product, which is often of high purity.
Troubleshooting and FAQs
Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation reaction is not working or the yield is very low. What could be the problem?
A1:
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Moisture: The most common issue is the presence of moisture, which deactivates the aluminum chloride catalyst. Ensure all glassware is flame-dried and reagents are anhydrous.
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Catalyst Quality: The quality of aluminum chloride is crucial. Use a fresh, unopened container if possible.
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Stoichiometry: A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone. Ensure you are using the correct molar ratio.
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Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.
Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. Why is this happening?
A2:
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Isomerization: Although less common in acylation than alkylation, some isomerization of the starting material or product can occur under harsh conditions.
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Polyacylation: While the acetyl group is deactivating, preventing further acylation is a key advantage of this reaction. If you observe polyacylation, it might be due to very high reaction temperatures or an excess of the acylating agent.
Nitration
Q3: My nitration reaction is producing a dark, tarry substance. What went wrong?
A3:
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Temperature Control: Nitration is a highly exothermic reaction. If the temperature is not carefully controlled (typically kept below 10 °C), over-oxidation and decomposition of the starting material can occur, leading to tar formation.
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Addition Rate: The nitrating mixture must be added slowly to maintain control over the reaction temperature.
Q4: I am getting a mixture of nitro isomers. How can I improve the regioselectivity?
A4:
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The directing effects of the substituents on the aromatic ring determine the position of nitration. In the case of 1-(2,4-Dimethylphenyl)ethanone, the acetyl group is a meta-director, while the methyl groups are ortho, para-directors. The position of nitration will be a result of the combined directing effects. Careful control of reaction conditions, such as temperature and reaction time, can sometimes influence the isomer ratio.
Reduction of the Nitro Group
Q5: The reduction of my nitro compound with SnCl₂/HCl is incomplete. What should I do?
A5:
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Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC.
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Reagent Stoichiometry: Use a sufficient excess of SnCl₂·2H₂O and HCl.
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Mixing: Ensure efficient stirring, especially if the starting material is not fully soluble.
Q6: During the workup of the SnCl₂ reduction, I am getting a persistent emulsion. How can I break it?
A6:
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Addition of a saturated solution of sodium chloride (brine) can help to break emulsions.
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Filtering the mixture through a pad of celite before extraction can also be beneficial.
Q7: My catalytic hydrogenation is very slow or has stalled. What are the possible causes?
A7:
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Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents are used.
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Catalyst Activity: The Pd/C catalyst may have lost its activity. Use fresh catalyst.
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Insufficient Mixing: Vigorous stirring is necessary to ensure good contact between the substrate, catalyst, and hydrogen gas.
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Hydrogen Pressure: Ensure the system is properly sealed and maintaining the desired hydrogen pressure.
References
Impact of solvent choice on the reactivity of 1-(4-Amino-2,6-dimethylphenyl)ethanone
Welcome to the technical support center for 1-(4-Amino-2,6-dimethylphenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: While specific data for this compound is not extensively published, its solubility can be inferred from its structure and comparison to similar compounds like 4'-Aminoacetophenone. It is expected to be generally soluble in common organic solvents such as ethanol, acetone, chloroform, and ethyl acetate.[1][2] Its solubility in non-polar solvents like hexane may be limited. Due to the hydrophobic nature of the dimethylphenyl group and the ethyl ketone structure, it is expected to have low solubility in water.[1] The basic amino group suggests that solubility in acidic aqueous solutions may be enhanced through protonation.[1]
Q2: How does the steric hindrance from the two methyl groups affect the reactivity of the amino group?
A2: The two methyl groups at the ortho positions to the amino group create significant steric hindrance. This can reduce the nucleophilicity of the amine, making it less reactive in reactions like N-acylation and N-alkylation compared to unhindered anilines.[3] The choice of solvent and reagents becomes critical to overcome this hindrance. For instance, in some reactions involving sterically congested anilines, solvents like toluene have been found to be effective, while others like DMF or dioxane may result in low conversion.[3]
Q3: Can I perform Friedel-Crafts reactions with this compound?
A3: Friedel-Crafts reactions are generally unsuccessful with anilines, including this compound. The amino group acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction.[4] To perform electrophilic aromatic substitution on the ring, it is advisable to first protect the amino group, for example, by converting it to an amide.
Q4: What are the typical reaction sites on this molecule?
A4: this compound has three primary sites of reactivity:
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The Amino Group (-NH₂): Can undergo reactions such as acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and formation of imines. Its reactivity is modulated by the ortho-methyl groups.
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The Ketone Group (C=O): Can participate in reactions like reduction to an alcohol, reductive amination, and condensation reactions (e.g., aldol or Knoevenagel type reactions).
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The Aromatic Ring: The amino group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. However, since the ortho positions are blocked by methyl groups and the para position is occupied by the amino group itself, further substitution on the ring is sterically hindered and electronically disfavored at the remaining meta positions.
Troubleshooting Guides
Problem 1: Low yield or no reaction in N-acylation.
| Potential Cause | Troubleshooting Step | Recommended Solvent System |
| Steric Hindrance | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Increase reaction temperature and time. | Toluene has been shown to be effective for reactions with sterically hindered anilines.[3] Aprotic polar solvents like DMF can also be effective for N-acylation of anilines.[5][6] |
| Inadequate Base | Use a stronger, non-nucleophilic base to deprotonate the amine. | The choice of base will depend on the specific reaction, but options include pyridine or triethylamine. |
| Poor Solubility | Ensure the starting material is fully dissolved in the chosen solvent. | Test solubility in small batches before scaling up. Consider solvents like THF, CH₂Cl₂, or CHCl₃ where similar compounds are soluble.[7] |
Problem 2: Side product formation in condensation reactions with the ketone.
| Potential Cause | Troubleshooting Step | Recommended Solvent System |
| Self-Condensation | Slowly add the coupling partner to the reaction mixture. Maintain a low reaction temperature initially. | Toluene, 1,4-dioxane, DMF, CH₃CN, and t-BuOH are generally good solvents for condensation reactions of anilines.[8] Water is often a poor solvent for these reactions.[8] |
| Reaction at the Amino Group | Protect the amino group as an acetamide before performing the condensation reaction. The protecting group can be removed later. | The choice of solvent will depend on the protection and deprotection steps. |
| Decomposition | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Degas the chosen solvent before use. |
Problem 3: Incomplete diazotization for Sandmeyer reaction.
| Potential Cause | Troubleshooting Step | Recommended Solvent System |
| Instability of Diazonium Salt | Perform the reaction at low temperatures (0-5 °C). Use the diazonium salt immediately in the next step without isolation. | Acetonitrile is a common and effective solvent for Sandmeyer reactions.[9] |
| Incorrect Stoichiometry of Nitrous Acid | Ensure the correct molar equivalents of sodium nitrite and acid are used. Add the sodium nitrite solution slowly to the acidic solution of the aniline. | The reaction is typically carried out in an aqueous acidic medium for the diazotization step, followed by the addition of the copper(I) salt in a suitable solvent like acetonitrile. |
Experimental Protocols & Data
Representative Solvent Effects on Common Reactions
The following table summarizes the expected impact of solvent choice on key reactions involving this compound, based on studies of structurally similar compounds.
| Reaction Type | Solvent | Expected Outcome | Rationale / Reference |
| N-Acylation | Toluene | Good to Excellent Yield | Effective for sterically hindered anilines. |
| DMF | Good Yield | A common solvent for N-acylation.[5][6] | |
| Dichloromethane | Moderate to Good Yield | Good solubility, but may be less effective for hindered amines.[7] | |
| Sandmeyer Reaction | Acetonitrile | Good Yield (e.g., 76% for chlorination) | A well-established solvent for this reaction. |
| Water | Used for diazotization step | Diazotization is typically performed in aqueous acid. | |
| Condensation (Ketone) | Toluene | Good Yield | Favored for condensation reactions involving anilines.[8] |
| Ethanol | Moderate Yield | A protic solvent that can sometimes interfere with condensation reactions. | |
| Water | Poor Yield | Generally not suitable for this type of condensation.[8] |
Protocol 1: N-Acylation (Formation of Amide)
This protocol is a general guideline for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)
-
Toluene (anhydrous)
-
Pyridine or triethylamine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (e.g., pyridine, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Sandmeyer-Type Reaction (Conversion of -NH₂ to -Cl)
This protocol is based on a known procedure for the conversion of this compound to 1-(4-chloro-2,6-dimethylphenyl)ethanone.
Materials:
-
This compound
-
Anhydrous copper(II) chloride
-
tert-Butyl nitrite
-
Acetonitrile
-
20% Aqueous hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, mix anhydrous copper(II) chloride (1.2 equivalents) with tert-butyl nitrite (1.36 equivalents) in acetonitrile.
-
Cool the resulting solution to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in acetonitrile to the cooled mixture over 5 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Pour the reaction mixture into a 20% aqueous hydrochloric acid solution.
-
Extract the aqueous solution with ethyl acetate.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography to yield 1-(4-chloro-2,6-dimethylphenyl)ethanone. A yield of 76% has been reported for this transformation.
Visualizations
Caption: N-Acylation Experimental Workflow.
Caption: Solvent Selection Guide.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Developing an efficient work-up procedure for 1-(4-Amino-2,6-dimethylphenyl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, categorized by the two primary synthetic routes.
Route 1: From 2,6-Dimethylaniline
This route involves the N-acetylation of 2,6-dimethylaniline, followed by Friedel-Crafts acylation and subsequent deprotection of the acetyl group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-acetylation | Incomplete reaction due to insufficient acetic anhydride or reaction time. | Ensure a slight excess of acetic anhydride is used. Monitor the reaction by TLC until the starting aniline is consumed. |
| Hydrolysis of acetic anhydride due to moisture. | Use anhydrous acetic anhydride and dried glassware. | |
| Friedel-Crafts acylation fails or gives low yield | Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the amide group. | Ensure a stoichiometric amount of the Lewis acid is used. The amide can form a complex with the catalyst, requiring sufficient catalyst for the acylation to proceed. |
| The N-acetyl-2,6-dimethylaniline is not sufficiently activated for acylation. | The acetyl group is activating, but the dimethyl substitution can provide steric hindrance. Ensure adequate reaction time and temperature. | |
| Incomplete formation of the acylium ion. | Use a reactive acylating agent like acetyl chloride or acetic anhydride with a strong Lewis acid. | |
| Multiple products in Friedel-Crafts acylation | Polysubstitution on the aromatic ring. | Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the introduced acyl group is deactivating. However, if observed, consider using a milder Lewis acid or lower reaction temperatures. |
| Difficulty in deprotection of the acetyl group | Harsh deprotection conditions leading to product degradation. | Use milder deprotection methods. Instead of strong acid or base, consider methods like treatment with oxalyl chloride followed by an alcohol.[1] |
| Incomplete deprotection. | Monitor the reaction by TLC. If the reaction stalls, a stronger acid or base might be necessary, but proceed with caution to avoid side reactions. |
Route 2: From 1,3-Dimethyl-4-nitrobenzene
This pathway involves the Friedel-Crafts acylation of 1,3-dimethyl-4-nitrobenzene, followed by the reduction of the nitro group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Friedel-Crafts acylation | The nitro group is strongly deactivating, making the aromatic ring less reactive towards electrophilic substitution. | Harsher reaction conditions may be required, such as higher temperatures or a stronger Lewis acid. However, this can also lead to side reactions. |
| Steric hindrance from the two methyl groups. | Prolonged reaction times may be necessary to achieve a reasonable yield. | |
| Incomplete reduction of the nitro group | The reducing agent is not potent enough or is used in insufficient quantity. | Common reducing agents for this transformation include tin (Sn) or iron (Fe) in acidic media (e.g., HCl), or catalytic hydrogenation (e.g., H₂, Pd/C). Ensure sufficient equivalents of the reducing agent are used. |
| Formation of intermediate reduction products (e.g., nitroso, hydroxylamino). | Ensure the reaction goes to completion by monitoring with TLC. The use of tin and hydrochloric acid is generally effective for complete reduction to the amine.[2][3] | |
| Side reactions during nitro group reduction | Reduction of the ketone functionality. | While less common under conditions for nitro group reduction, it can occur. Catalytic hydrogenation can sometimes affect ketones. Metal/acid reductions are generally selective for the nitro group. |
| Halogenation of the aromatic ring. | When using hydrochloric acid with certain metals like tin, ring chlorination can be a side reaction.[2] If this is an issue, consider using a different acid or a different reduction method. |
Frequently Asked Questions (FAQs)
Q1: Why can't I directly perform a Friedel-Crafts acylation on 2,6-dimethylaniline?
A1: The amino group (-NH₂) in 2,6-dimethylaniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This forms a complex that deactivates the aromatic ring towards electrophilic substitution. To overcome this, the amino group must be protected, for example, by converting it to an acetamide (-NHCOCH₃), which is less basic and directs the acylation to the para position.
Q2: What is the best method for purifying the final product, this compound?
A2: The crude product can often be purified by recrystallization. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallizing aromatic amines include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If recrystallization does not provide sufficient purity, column chromatography on silica gel is a good alternative. The product is a relatively polar compound, so a solvent system like ethyl acetate/hexanes would be a good starting point for elution.
Q3: I am seeing an unexpected peak in my NMR that suggests the presence of a chlorine atom on the aromatic ring. What could be the cause?
A3: If you are using the nitro-reduction route with tin and concentrated hydrochloric acid, there is a possibility of electrophilic aromatic substitution of a chlorine atom onto the ring.[2] This is a known side reaction in some reductions of nitroarenes. To avoid this, you could try using a different acid, such as sulfuric acid, or switch to a different reduction method like catalytic hydrogenation.
Q4: My Friedel-Crafts acylation of N-acetyl-2,6-dimethylaniline is very slow. What can I do to improve the reaction rate?
A4: While the acetylamino group is activating, the two methyl groups can cause steric hindrance. You can try increasing the reaction temperature or using a more reactive acylating agent/Lewis acid combination. However, be aware that higher temperatures can sometimes lead to more side products. Monitoring the reaction by TLC is crucial to find the optimal balance of reaction time and temperature.
Q5: What are some common side products to look out for in the reduction of 1-(2,6-dimethyl-4-nitrophenyl)ethanone?
A5: Besides the desired amine, incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Under certain conditions, bimolecular reduction products like azoxy, azo, and hydrazo compounds can also be formed, though this is more common in alkaline or neutral reductions.[2]
Experimental Protocols & Data
Route 1: Synthesis from 2,6-Dimethylaniline
Step 1: N-Acetylation of 2,6-Dimethylaniline
-
Procedure: In a round-bottom flask, dissolve 2,6-dimethylaniline in glacial acetic acid. Cool the mixture in an ice bath and slowly add acetic anhydride with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-2,6-dimethylaniline. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Typical Yield (%) |
| 2,6-Dimethylaniline | 121.18 | 1.0 | 1.0 | 90-95 |
| Acetic Anhydride | 102.09 | 1.1 | 1.1 | - |
| N-acetyl-2,6-dimethylaniline | 163.22 | - | - | - |
Step 2: Friedel-Crafts Acylation of N-acetyl-2,6-dimethylaniline
-
Procedure: To a suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add acetyl chloride dropwise at 0°C. After stirring for 15-30 minutes, add a solution of N-acetyl-2,6-dimethylaniline in the same solvent dropwise. Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic extracts. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Typical Yield (%) |
| N-acetyl-2,6-dimethylaniline | 163.22 | 1.0 | 1.0 | 70-80 |
| Acetyl Chloride | 78.50 | 1.1 | 1.1 | - |
| Aluminum Chloride | 133.34 | 1.2 | 1.2 | - |
| 1-(4-Acetamido-2,6-dimethylphenyl)ethanone | 205.26 | - | - | - |
Step 3: Deprotection of 1-(4-Acetamido-2,6-dimethylphenyl)ethanone
-
Procedure: Reflux the 1-(4-acetamido-2,6-dimethylphenyl)ethanone in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for several hours until the reaction is complete (monitor by TLC). Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization.
-
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Typical Yield (%) |
| 1-(4-Acetamido-2,6-dimethylphenyl)ethanone | 205.26 | 1.0 | 1.0 | 85-95 |
| Hydrochloric Acid | 36.46 | Excess | - | - |
| This compound | 163.22 | - | - | - |
Route 2: Synthesis from 1,3-Dimethyl-4-nitrobenzene
Step 1: Friedel-Crafts Acylation of 1,3-Dimethyl-4-nitrobenzene
-
Procedure: This reaction is challenging due to the deactivating nitro group. In a suitable solvent like nitrobenzene or carbon disulfide, add anhydrous aluminum chloride. To this suspension, add a mixture of 1,3-dimethyl-4-nitrobenzene and acetyl chloride dropwise at a controlled temperature. The reaction may require elevated temperatures and prolonged reaction times. The work-up is similar to the Friedel-Crafts acylation described in Route 1.
-
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Typical Yield (%) |
| 1,3-Dimethyl-4-nitrobenzene | 151.16 | 1.0 | 1.0 | 40-50 |
| Acetyl Chloride | 78.50 | 1.2 | 1.2 | - |
| Aluminum Chloride | 133.34 | 1.5 | 1.5 | - |
| 1-(2,6-Dimethyl-4-nitrophenyl)ethanone | 207.21 | - | - | - |
Step 2: Reduction of 1-(2,6-Dimethyl-4-nitrophenyl)ethanone
-
Procedure: To a solution of 1-(2,6-dimethyl-4-nitrophenyl)ethanone in a suitable solvent like ethanol or acetic acid, add a reducing agent such as tin (Sn) powder and concentrated hydrochloric acid in portions. The reaction is often exothermic and may require cooling. Reflux the mixture until the starting material is consumed (monitor by TLC). Cool the reaction, and if tin salts precipitate, they can be filtered off. Neutralize the filtrate with a strong base (e.g., NaOH) to precipitate the product. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.
-
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Typical Yield (%) |
| 1-(2,6-Dimethyl-4-nitrophenyl)ethanone | 207.21 | 1.0 | 1.0 | 80-90 |
| Tin (Sn) | 118.71 | 2.5-3.0 | 2.5-3.0 | - |
| Concentrated HCl | 36.46 | Excess | - | - |
| This compound | 163.22 | - | - | - |
Visualizations
Experimental Workflow: Synthesis from 2,6-Dimethylaniline (Route 1)
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(4-Amino-2,6-dimethylphenyl)ethanone and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 1-(4-Amino-2,6-dimethylphenyl)ethanone, a key intermediate in various synthetic pathways. The document details common analytical methods, presents experimental data for the target compound and its structural isomers, and offers standardized protocols to ensure reliable and reproducible results.
Introduction
This compound is an aromatic ketone containing primary amine and methyl functionalities. Its purity and structural integrity are crucial for its application in research and development, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Accurate characterization is therefore essential. This guide compares the analytical data of this compound with its structural isomers: 1-(2-Amino-4,6-dimethylphenyl)ethanone, 1-(4-Amino-3-methylphenyl)ethanone, and the related compound 1-(3,4-dimethylphenyl)ethanone, highlighting the utility of various spectroscopic and chromatographic techniques in their differentiation and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected alternatives is presented in Table 1. These properties are fundamental for the selection of appropriate analytical methods and solvents.
| Property | This compound | 1-(2-Amino-4,6-dimethylphenyl)ethanone[1] | 1-(4-Amino-3-methylphenyl)ethanone[2] | 1-(3,4-dimethylphenyl)ethanone[3] |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₉H₁₁NO | C₁₀H₁₂O |
| Molecular Weight | 163.22 g/mol | 163.22 g/mol | 149.19 g/mol | 148.20 g/mol |
| CAS Number | 83759-88-0 | 35490-79-0 | 43230-11-1 | 3637-01-2 |
| Appearance | Not specified | Not specified | Not specified | Liquid |
| Boiling Point | Not specified | Not specified | Not specified | 243 °C |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. The following sections detail the expected and reported spectroscopic data for the target compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of isomers.
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Ar-H | -NH₂ | -COCH₃ | Ar-CH₃ |
| This compound (Predicted) | ~6.3 (s, 2H) | ~4.5 (br s, 2H) | ~2.5 (s, 3H) | ~2.2 (s, 6H) |
| 1-(4-chloro-2,6-dimethylphenyl)ethanone [4] | 7.02 (s, 2H) | - | 2.45 (s, 3H) | 2.22 (s, 6H) |
| 4-Methylacetophenone [5] | 7.25 (d, 2H), 7.86 (d, 2H) | - | 2.57 (s, 3H) | 2.41 (s, 3H) |
| 3,4-dimethylstyrene [5] | 7.17 (d, 1H), 7.25 (d, 2H) | - | - | 2.34 (d, 6H) |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Ar-C | Ar-C-NH₂ | Ar-C-CO | -COCH₃ | Ar-CH₃ | C=O |
| This compound (Predicted) | ~113, ~138 | ~148 | ~130 | ~32 | ~21 | ~200 |
| Acetophenone [5] | 128.2, 128.5, 133.0, 137.1 | - | 137.1 | 26.5 | - | 198.1 |
| 4-Methylacetophenone [5] | 128.4, 129.2, 134.7, 143.9 | - | 134.7 | 26.5 | 21.6 | 198.0 |
| 4-Isopropylacetophenone [5] | 126.6, 128.6, 135.1, 154.6 | - | 135.1 | 26.5 | 23.6, 34.2 | 197.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies are summarized in Table 4.
Table 4: Key IR Absorptions (cm⁻¹)
| Functional Group | This compound (Expected) | 1-(3,4-dimethylphenyl)ethanone[3] | p-Aminoacetophenone[6] |
| N-H Stretch (Amine) | 3400-3200 (two bands) | - | 3425, 3330 |
| C-H Stretch (Aromatic) | 3100-3000 | 3050 | 3050 |
| C-H Stretch (Aliphatic) | 3000-2850 | 2950 | 2950 |
| C=O Stretch (Ketone) | ~1670 | 1680 | 1660 |
| C=C Stretch (Aromatic) | 1600-1450 | 1605, 1500 | 1600, 1530 |
| C-N Stretch (Amine) | ~1300 | - | 1310 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is useful for confirming its identity.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 163 [M]⁺ | 148 [M-CH₃]⁺, 120 [M-COCH₃]⁺ |
| 1-(3,4-dimethylphenyl)ethanone [3] | 148 [M]⁺ | 133 [M-CH₃]⁺, 105 [M-COCH₃]⁺, 91, 77 |
| p-Aminoacetophenone [6] | 135 [M]⁺ | 120 [M-CH₃]⁺, 92 [M-COCH₃]⁺, 65 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible analytical data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2-5 s.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with a solid sample.
-
Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. Dissolve the sample in a suitable solvent (e.g., dichloromethane, methanol) and inject it into the GC.
-
Direct Infusion: For less volatile compounds, using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
MS Analysis:
-
Ionization Mode: Electron Ionization (EI) for GC-MS, or ESI/APCI for direct infusion.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: 50-500 m/z.
-
Visualizations
The following diagrams illustrate the general workflow for the analytical characterization of this compound and the relationship between the compared compounds.
Caption: General workflow for the analytical characterization.
Caption: Structural relationships between the compared compounds.
Conclusion
References
- 1. 1-(2-Amino-4,6-dimethylphenyl)ethanone | C10H13NO | CID 45086288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 1-(4-Amino-2,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Proposed High-Performance Liquid Chromatography (HPLC) Method
An HPLC method is proposed for the routine analysis of 1-(4-Amino-2,6-dimethylphenyl)ethanone, offering a balance of sensitivity, selectivity, and efficiency. The proposed method is a reverse-phase approach, which is well-suited for the separation of moderately polar aromatic compounds.
Experimental Protocol: Proposed HPLC Method
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance with aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure adequate separation from potential impurities.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A starting composition of 90% A and 10% B, linearly progressing to 10% A and 90% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at approximately 245 nm, which is a common absorption maximum for acetophenone derivatives.[1] A PDA detector would be advantageous for confirming peak purity and identifying the optimal detection wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a suitable concentration and filter through a 0.45 µm syringe filter before injection.
Comparison of Analytical Techniques
The following tables provide a comparative summary of the proposed HPLC method with alternative analytical techniques for the analysis of aromatic amines and acetophenone derivatives. The performance data is based on published methods for compounds with similar structural features and functional groups.
Table 1: Comparison of Chromatographic Methods
| Parameter | Proposed HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of ions in an electric field. |
| Typical Column | C18 Reverse-Phase | Capillary column (e.g., HP-5MS) | Fused silica capillary |
| Sample Volatility | Not required | Required (or derivatization) | Not required |
| Derivatization | Generally not required | Often required for polar analytes to improve volatility and peak shape. | Can be used to enhance detection. |
| Typical Detector | UV, PDA, MS | FID, MS | UV, Amperometric, MS |
| Linearity (r²) | > 0.999[2] | > 0.999[3] | > 0.99[4] |
| LOD/LOQ | ng/mL to µg/mL range | pg/L to ng/L range[5] | µg/L to ng/g range[4][6] |
| Precision (%RSD) | < 2%[2] | < 15% (intra-day)[5] | < 12%[4] |
| Accuracy (% Recovery) | 98-104%[2] | 80-116%[5][7] | Typically high, but can be matrix-dependent. |
Table 2: Comparison with Spectrophotometric Method
| Parameter | UV-Vis Spectrophotometry |
| Principle | Measurement of light absorption by the analyte in solution. |
| Instrumentation | UV-Vis Spectrophotometer |
| Derivatization | May be required to form a colored complex for enhanced sensitivity and selectivity.[8][9] |
| Selectivity | Lower compared to separation techniques; susceptible to interference from other absorbing species. |
| LOD | 0.1-1 mg/L (ppm) range without derivatization.[10] Can be improved with derivatization. |
| Linearity | Generally follows Beer's Law over a specific concentration range. |
| Advantages | Simple, rapid, and cost-effective for routine analysis of pure samples. |
| Disadvantages | Limited selectivity and sensitivity for complex mixtures. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the proposed HPLC analysis.
Caption: General workflow for the HPLC analysis of this compound.
Detailed Experimental Protocols for Alternative Methods
Gas Chromatography (GC) Method (General Protocol for Aromatic Amines)
This method often requires derivatization to enhance the volatility and improve the chromatographic behavior of the polar aromatic amines.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., toluene).
-
Add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and an internal standard.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization.
-
After cooling, the sample is ready for injection.
-
Capillary Electrophoresis (CE) Method (General Protocol for Aromatic Amines)
CE offers high separation efficiency and is suitable for the analysis of charged species.
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: A fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution such as 50 mM phosphate buffer at pH 2.5. The acidic pH ensures that the aromatic amine is protonated and carries a positive charge.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Direct UV detection at a wavelength between 220 and 280 nm.[11]
-
Sample Preparation: Dissolve the sample in the background electrolyte or a compatible solvent and filter through a 0.22 µm syringe filter.
UV-Vis Spectrophotometry Method (General Protocol for Aromatic Amines)
This method is simple and rapid but lacks the selectivity of chromatographic techniques. It is best suited for the analysis of relatively pure samples.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or water. The choice of solvent can influence the absorption maximum.
-
Procedure:
-
Prepare a series of standard solutions of the analyte of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Prepare the sample solution and measure its absorbance at the same wavelength.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
-
Note: For complex matrices, a derivatization step to produce a colored compound with a λmax in the visible region can improve selectivity and sensitivity.[8][9]
Conclusion
The proposed reverse-phase HPLC method offers a robust and reliable approach for the quantitative analysis of this compound. It provides a good balance of sensitivity, selectivity, and efficiency, making it suitable for quality control and research applications. While GC, CE, and UV-Vis spectrophotometry present viable alternatives, they come with specific advantages and limitations. GC often requires a derivatization step, CE is highly efficient for charged analytes, and UV-Vis is a simple but less selective technique. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of six aromatic amines in the mainstream smoke of tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arcjournals.org [arcjournals.org]
- 10. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Synthesis Methods for 1-(4-Amino-2,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The production of 1-(4-Amino-2,6-dimethylphenyl)ethanone, a key building block in the synthesis of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of two primary methods: a classical multi-step approach involving Friedel-Crafts acylation of a protected aniline and a route centered on the reduction of a nitroaromatic precursor. Each method is presented with detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable strategy based on factors such as yield, efficiency, and reagent availability.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Friedel-Crafts Acylation of 3,5-Dimethylaniline | Method 2: Reduction of 1-(2,6-Dimethyl-4-nitrophenyl)ethanone |
| Starting Material | 3,5-Dimethylaniline | 1-(2,6-Dimethylphenyl)ethanone |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Good to High |
| Key Reactions | N-Acetylation, Friedel-Crafts Acylation, Hydrolysis | Nitration, Nitro Group Reduction |
| Reagents & Conditions | Acetic anhydride, AlCl₃, HCl | Nitric acid, Sulfuric acid, Pd/C, H₂ or Fe/AcOH |
| Advantages | Readily available starting material. | Potentially higher overall yield. |
| Disadvantages | Requires protection/deprotection steps; Friedel-Crafts acylation can be sensitive. | Involves handling of strong acids and nitrating agents. |
Method 1: Synthesis via Friedel-Crafts Acylation of 3,5-Dimethylaniline
This synthetic pathway involves a three-step sequence starting from the commercially available 3,5-dimethylaniline. The amino group is first protected as an acetamide to prevent its interference in the subsequent Friedel-Crafts acylation reaction. The acetyl group is then introduced to the aromatic ring, followed by deprotection to yield the final product.
Logical Workflow for Method 1
Caption: Three-step synthesis of this compound from 3,5-dimethylaniline.
Experimental Protocols for Method 1
Step 1: Acetylation of 3,5-Dimethylaniline
To a solution of 3,5-dimethylaniline (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, acetic anhydride (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 1-2 hours. Upon completion, the solvent is removed under reduced pressure, and the crude N-acetyl-3,5-dimethylaniline is purified by recrystallization, typically from ethanol/water, to afford a white solid. A general procedure for the acetylation of anilines suggests that this reaction proceeds with high yield.
Step 2: Friedel-Crafts Acylation of N-Acetyl-3,5-dimethylaniline
N-acetyl-3,5-dimethylaniline (1 equivalent) is dissolved in a dry, inert solvent like dichloromethane or 1,2-dichloroethane. The solution is cooled to 0°C, and anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) is added portion-wise. Acetyl chloride (1.2 equivalents) is then added dropwise, maintaining the temperature at 0°C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude N-(4-acetyl-2,6-dimethylphenyl)acetamide. Purification is typically achieved by column chromatography or recrystallization.
Step 3: Hydrolysis of N-(4-Acetyl-2,6-dimethylphenyl)acetamide
The crude N-(4-acetyl-2,6-dimethylphenyl)acetamide from the previous step is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated at reflux for 2-4 hours. After cooling to room temperature, the solution is neutralized with a base, such as aqueous sodium hydroxide, until a pH of 7-8 is reached. The product, this compound, precipitates and is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Method 2: Synthesis via Reduction of a Nitro Precursor
This two-step approach begins with the nitration of 1-(2,6-dimethylphenyl)ethanone to introduce a nitro group at the para position relative to the acetyl group. The resulting nitro compound is then reduced to the corresponding amine to yield the target molecule. This method can offer a more direct route with potentially higher overall yields.
Logical Workflow for Method 2
Caption: Two-step synthesis of this compound from 1-(2,6-dimethylphenyl)ethanone.
Experimental Protocols for Method 2
Step 1: Nitration of 1-(2,6-Dimethylphenyl)ethanone
1-(2,6-Dimethylphenyl)ethanone (1 equivalent) is added slowly to a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature, typically between 0 and 5°C. The reaction mixture is stirred at this temperature for a specified period, usually 1-2 hours, while monitoring the reaction progress by thin-layer chromatography. After the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 1-(2,6-dimethyl-4-nitrophenyl)ethanone. The solid product is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. Recrystallization from a solvent such as ethanol can be used for purification.
Step 2: Reduction of 1-(2,6-Dimethyl-4-nitrophenyl)ethanone
Option A: Catalytic Hydrogenation 1-(2,6-Dimethyl-4-nitrophenyl)ethanone (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (H₂) at a pressure of 1-4 atmospheres. The reaction is stirred at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield this compound. This method is known for its high yields and clean reaction profiles. High yields, around 94%, have been reported for the hydrogenation of similar nitroacetophenones.[1][2]
Option B: Reduction with Iron in Acetic Acid To a mixture of iron powder (3-5 equivalents) in glacial acetic acid, a solution of 1-(2,6-dimethyl-4-nitrophenyl)ethanone (1 equivalent) in acetic acid is added dropwise. The reaction mixture is heated, typically to 80-100°C, and stirred for several hours. After completion of the reaction, the mixture is cooled, and the excess iron is removed by filtration. The filtrate is diluted with water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried to give this compound.
Conclusion
Both presented methods offer viable pathways for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including the availability and cost of starting materials, desired scale of the reaction, and tolerance for particular reagents and reaction conditions. Method 1, while longer, utilizes a very common starting material. Method 2 is more direct and may provide a higher overall yield, but requires careful handling of nitrating agents. The provided experimental protocols and comparative data serve as a foundation for making an informed decision for the efficient synthesis of this valuable chemical intermediate.
References
Exploring the Bioactive Potential of 1-(4-Amino-2,6-dimethylphenyl)ethanone Derivatives: A Comparative Analysis of Structurally Related Compounds
While specific research on the biological activities of derivatives directly stemming from 1-(4-Amino-2,6-dimethylphenyl)ethanone is not extensively documented in publicly available literature, the core scaffold of this molecule is present in a variety of compounds demonstrating significant pharmacological potential. This guide provides a comparative overview of the biological activities of structurally related molecules, offering insights into the potential applications of this chemical class for researchers, scientists, and drug development professionals. The data presented here is drawn from studies on similar chemical structures, providing a foundation for future research and development in this area.
Antimicrobial Activity
Derivatives of structurally similar compounds have shown promising antimicrobial effects against a range of pathogens. For instance, a series of novel amino and acetamidoaurones were evaluated for their minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, mycobacteria, and fungi.
Table 1: Antimicrobial Activity of Amino and Acetamidoaurone Derivatives
| Compound | Bacillus subtilis (MIC, µM) | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) | Mycobacterium smegmatis (MIC, µM) | Candida albicans (MIC, µM) |
| 10 | >100 | 25 | >100 | >100 | 50 | >100 |
| 12 | 50 | 12.5 | >100 | >100 | 25 | >100 |
| 15 | >100 | 50 | >100 | >100 | 100 | >100 |
| 16 | 50 | 25 | >100 | >100 | 50 | >100 |
| 20 | 100 | 50 | >100 | >100 | 100 | >100 |
| Gemifloxacin | 0.25 | 0.125 | 0.06 | 2 | 0.125 | - |
| Amphotericin B | - | - | - | - | - | 2 |
| Data sourced from a study on novel amino and acetamidoaurones.[1] |
Among the tested compounds, derivatives 10, 12, 15, 16, and 20 were identified as the most active.[1] Notably, compounds 10 and 20 , which share a 5-acetamido substitution, demonstrated interesting antimicrobial activity against a broader panel of Gram-positive and Gram-negative strains in subsequent screenings.[1]
Similarly, a study on 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives revealed that many of the synthesized compounds exhibited both antibacterial and antifungal activities.[2] In particular, phthalimidopyridine derivatives 8a and 8b showed effects comparable to well-known antibacterial and antifungal agents.[2]
Anticancer Activity
The structural motif of this compound is also found in compounds with potent anticancer properties. A series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines.
Table 2: Cytotoxicity of 4-Anilinoquinolinylchalcone Derivatives (IC50, µM)
| Compound | Huh-7 (Liver Cancer) | MDA-MB-231 (Breast Cancer) | MRC-5 (Normal Lung) |
| 4a | 0.23 | 0.11 | >10 |
| 4d | 0.21 | 0.18 | >10 |
| 4e | 0.35 | 0.29 | >10 |
| Lapatinib | 2.11 | 32.5 | - |
| Data represents the concentration required to inhibit 50% of cell growth and is sourced from studies on 4-anilinoquinolinylchalcone derivatives.[3][4] |
Compound 4a , (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, demonstrated the highest cytotoxicity against breast cancer cells while showing low toxicity in normal cells.[3][4] Further investigation revealed that compound 4a induces apoptosis in MDA-MB-231 breast cancer cells through ATP depletion and reactive oxygen species (ROS)-dependent activation of caspases 3 and 7.[3][4]
The following diagram illustrates the proposed mechanism of action for compound 4a :
Figure 1. Proposed apoptotic pathway induced by compound 4a in breast cancer cells.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the aurone derivatives was determined by measuring their Minimum Inhibitory Concentrations (MICs) using a broth microdilution method.[1]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight. The cultures were then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds were serially diluted in 96-well microtiter plates using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.
-
Inoculation: The diluted microbial suspensions were added to each well of the microtiter plates.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Gemifloxacin and Amphotericin B were used as positive controls for bacteria and fungi, respectively.[1]
The following workflow outlines the general steps of the MIC assay:
Figure 2. General workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the 4-anilinoquinolinylchalcone derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (Huh-7, MDA-MB-231) and normal lung cells (MRC-5) were seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.
Conclusion
While direct experimental data on the biological activity of this compound derivatives is limited, the analysis of structurally related compounds reveals a promising landscape for future drug discovery efforts. The presence of this core structure in molecules with significant antimicrobial and anticancer activities suggests that derivatives of this compound could be valuable candidates for the development of new therapeutic agents. Further synthesis and biological evaluation of novel derivatives are warranted to fully explore the potential of this chemical scaffold. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers embarking on such investigations.
References
Structure-activity relationship (SAR) studies of 1-(4-Amino-2,6-dimethylphenyl)ethanone analogs
A detailed analysis of 4-aminoacetophenone derivatives, particularly chalcones, reveals key structural features influencing their biological activity. This guide provides a comparative overview of their anticancer properties, supported by experimental data and detailed protocols, to aid researchers in the design of novel therapeutic agents.
Comparative Analysis of Anticancer Activity
The anticancer activity of a series of chalcone derivatives synthesized from 4-aminoacetophenone has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. These derivatives typically incorporate the 4-aminoacetophenone core linked to a substituted aromatic aldehyde.
Table 1: In Vitro Antiproliferative Activity of Amino Chalcone Derivatives
| Compound ID | R1 Substituent | R2 Substituent | MGC-803 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 13a | 3,4,5-trimethoxy | H | >40 | >40 | >40 |
| 13b | 3,4,5-trimethoxy | 4-F | 2.54 | 3.16 | 4.35 |
| 13c | 3,4,5-trimethoxy | 4-Cl | 2.15 | 2.87 | 3.19 |
| 13d | 3,4,5-trimethoxy | 4-Br | 1.89 | 2.54 | 2.88 |
| 13e | 3,4,5-trimethoxy | 4-CF3 | 1.52 | 1.83 | 2.54 |
| 13f | 3,4,5-trimethoxy | 4-CH3 | 5.21 | 6.87 | 8.13 |
| 13g | 3,4,5-trimethoxy | 4-OCH3 | 7.89 | 9.12 | 10.24 |
| 5-Fu (Control) | - | - | 15.23 | 18.91 | 20.45 |
Data synthesized from a study on amino chalcone derivatives as antiproliferative agents.[1]
The data indicates that the nature of the substituent on the second aromatic ring (R2) significantly influences the cytotoxic activity. Electron-withdrawing groups, such as trifluoromethyl (CF3) and halogens (Br, Cl, F), at the para position of the R2 phenyl ring tend to enhance the anticancer activity against MGC-803, HCT-116, and MCF-7 cancer cell lines.[1] In contrast, electron-donating groups like methyl (CH3) and methoxy (OCH3) lead to a decrease in potency.[1]
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key structural modifications and their impact on the anticancer activity of the 4-aminoacetophenone chalcone scaffold.
Caption: SAR of 4-aminoacetophenone chalcones.
Experimental Protocols
General Synthesis of Amino Chalcone Derivatives (Claisen-Schmidt Condensation)
A common method for synthesizing chalcones is the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted aromatic aldehyde.[2]
-
Step 1: Synthesis of Chalcone Intermediate: To a solution of 4-aminoacetophenone and a substituted aromatic aldehyde in ethanol, an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise at a low temperature (e.g., 0-5 °C).[2]
-
The reaction mixture is then stirred at room temperature for a specified period, often several hours, until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the chalcone product.[2]
-
The solid product is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol.[2]
The following diagram outlines the general workflow for the synthesis and evaluation of these analogs.
Caption: Synthesis and evaluation workflow.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized chalcone derivatives and a positive control (e.g., 5-Fluorouracil) for a specified incubation period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plates are incubated for a further few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of the compounds.
Signaling Pathways
While the precise signaling pathways modulated by these specific 4-aminoacetophenone chalcones require further investigation, many chalcone derivatives are known to induce apoptosis (programmed cell death) in cancer cells. Some studies suggest that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[1]
The diagram below illustrates a generalized apoptotic pathway that may be activated by these compounds.
Caption: Generalized apoptotic signaling pathway.
References
A Comparative Crystallographic Analysis of 1-(4-Amino-2,6-dimethylphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of 1-(4-Amino-2,6-dimethylphenyl)ethanone and its derivatives. Due to the limited availability of public crystallographic data for the title compound, this guide leverages data from a closely related isomer, 1-(2-Amino-4,5-dimethylphenyl)ethanone, to draw structural comparisons and provide a framework for future crystallographic studies.
Introduction
This compound and its derivatives are of interest in medicinal chemistry and materials science due to their versatile chemical structure. Understanding their three-dimensional arrangement in the solid state through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design. This guide summarizes the available crystallographic data, outlines the experimental protocols for obtaining such data, and presents a comparative analysis of structural features.
Comparative Analysis of Crystallographic Data
While crystallographic data for this compound is not publicly available at the time of this publication, a detailed crystal structure of its isomer, 1-(2-Amino-4,5-dimethylphenyl)ethanone, has been reported and serves as a valuable reference for comparison.[1] The crystallographic data for this isomer is presented below. The expected structural variations in other derivatives, such as a 3-methyl or a 4-bromo substituted analogue, are discussed in relation to this reference structure.
Table 1: Crystallographic Data for 1-(2-Amino-4,5-dimethylphenyl)ethanone [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.4838 (7) |
| b (Å) | 6.8965 (5) |
| c (Å) | 12.8538 (9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 929.35 (11) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.040 |
| Data Collection Diffractometer | Bruker APEXII CCD |
Structural Commentary:
The reported structure of 1-(2-Amino-4,5-dimethylphenyl)ethanone reveals an orthorhombic crystal system with the space group Pnma.[1] Key features of this molecule would be the planarity of the phenyl ring and the orientation of the amino and ethanone substituents.
For the target molecule, This compound , the presence of two methyl groups ortho to the ethanone substituent would likely induce steric hindrance, potentially causing the acetyl group to be twisted out of the plane of the phenyl ring. This would be a significant point of comparison with the less hindered reference compound.
In a hypothetical 1-(4-Amino-3-methylphenyl)ethanone derivative, the additional methyl group adjacent to the amino group could influence hydrogen bonding patterns in the crystal lattice.
For a derivative such as 1-(4-Bromo-2,6-dimethylphenyl)ethanone , the replacement of the amino group with a bromine atom would eliminate hydrogen bond donor capabilities and introduce a bulky, electron-withdrawing substituent, significantly altering the crystal packing and intermolecular interactions.
Experimental Protocols
The following sections detail the general methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of aminophenyl ethanone derivatives.
Synthesis
A general synthesis route for this compound involves the treatment of a substituted aniline with an acetylating agent. For instance, a common starting material is 2,6-dimethylaniline, which can be acylated to introduce the ethanone group. Subsequent functional group transformations can be performed to yield various derivatives.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Common crystallization techniques for small organic molecules like the ones discussed here include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
The choice of solvent is critical and often determined empirically. Common solvents for these types of compounds include ethanol, methanol, acetone, and ethyl acetate.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is typically collected on a diffractometer equipped with a CCD or CMOS detector. The process involves mounting a suitable crystal and exposing it to a monochromatic X-ray beam. The diffraction pattern is recorded as a series of images, which are then processed to determine the unit cell parameters and the intensities of the reflections.
The crystal structure is solved from the diffraction data using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can often be located in the difference Fourier map and refined isotropically or placed in calculated positions.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
Caption: General workflow for small molecule X-ray crystallography.
Chemical Structures of Compared Derivatives
The diagram below shows the chemical structures of the target compound and the derivatives discussed in this guide, highlighting the structural differences.
Caption: Chemical structures of the discussed aminophenyl ethanone derivatives.
Conclusion
This guide provides a comparative overview of the X-ray crystallography of this compound derivatives, based on the available data for a closely related isomer. The provided experimental protocols and comparative discussion aim to facilitate further research in this area. The determination of the crystal structure of the title compound and other derivatives is a crucial next step to enable a more direct and comprehensive comparative analysis, which will undoubtedly contribute to a deeper understanding of their structure-property relationships.
References
Purity Assessment of Synthesized 1-(4-Amino-2,6-dimethylphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 1-(4-Amino-2,6-dimethylphenyl)ethanone. Due to the limited availability of public domain experimental data for this specific compound, this guide presents a framework of methodologies and illustrative data based on closely related structural analogs and common practices in organic purity analysis. The presented protocols and data tables are intended to serve as a practical template for researchers establishing purity assessment workflows for this and similar molecules.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide outlines a multi-pronged approach to the purity assessment of this compound, a substituted acetophenone derivative. We detail the experimental protocols for four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). A comparative analysis of these techniques is provided, highlighting their respective strengths in identifying and quantifying impurities.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method is contingent on the nature of the expected impurities and the desired level of sensitivity. A combination of chromatographic and spectroscopic techniques is often employed for a comprehensive purity profile.
| Technique | Principle | Information Provided | Typical Purity Range (%) | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | 98.0 - 99.9 | High resolution, sensitive to a wide range of organic molecules. | Requires chromophoric impurities for UV detection. |
| GC-MS | Separation based on volatility and polarity, followed by mass-based identification. | Identification of volatile impurities, confirmation of molecular weight. | 99.0 - 99.9+ | High sensitivity, structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | >95 (by qNMR) | Provides structural information, can quantify without a specific standard for the impurity. | Lower sensitivity compared to chromatographic methods. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N. | Confirmation of elemental composition against theoretical values. | ± 0.4% of theoretical | Provides fundamental confirmation of the compound's composition. | Insensitive to impurities with the same elemental composition (isomers). |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound by quantifying the percentage of the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA. Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of the mobile phase to prepare a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and confirm the molecular weight of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in dichloromethane.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Ion source temperature: 230 °C
-
Mass range: 40-450 amu
-
-
Analysis: Inject 1 µL of the sample.
-
Data Processing: Identify the main peak and any impurity peaks. Compare the mass spectrum of the main peak with the expected fragmentation pattern of this compound. The molecular ion peak [M]+ should be observed at m/z 163.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess for the presence of structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
-
Data Processing:
-
Process the spectra and assign the peaks to the protons and carbons of this compound.
-
Integrate the proton signals to confirm the proton ratios.
-
Examine the baseline for any impurity peaks.
-
Expected ¹H NMR Chemical Shifts (Illustrative):
-
Aromatic protons (s, 2H)
-
Amino protons (br s, 2H)
-
Acetyl protons (s, 3H)
-
Methyl protons (s, 6H)
Elemental Analysis
Objective: To verify the elemental composition of the synthesized compound.
Instrumentation:
-
CHN analyzer
Procedure:
-
Accurately weigh a small amount of the dry, pure sample (1-3 mg).
-
The sample is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
Expected Results for C₁₀H₁₃NO:
-
Carbon (C): 73.59%
-
Hydrogen (H): 8.03%
-
Nitrogen (N): 8.58%
-
An acceptable deviation is typically within ±0.4% of the theoretical values.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process and a comparison of the analytical techniques.
Alternative Compounds and Their Purity Assessment
For comparative purposes, researchers may consider other isomeric or structurally related compounds. The same suite of analytical techniques would be applicable for their purity assessment.
| Compound | Structure | Molecular Formula | Key Purity Considerations |
| 1-(2-Amino-4,6-dimethylphenyl)ethanone | Isomer | C₁₀H₁₃NO | Potential for similar synthetic byproducts. Chromatographic separation from the target compound is critical. |
| 1-(4-Amino-3,5-dimethylphenyl)ethanone | Isomer | C₁₀H₁₃NO | Different substitution pattern may lead to distinct impurity profiles. |
| 4-Aminoacetophenone | Simpler Analog | C₈H₉NO | A well-characterized compound that can serve as a benchmark for analytical method development. |
Conclusion
A comprehensive purity assessment of synthesized this compound requires the application of multiple, orthogonal analytical techniques. This guide provides a foundational framework for researchers to establish robust purity testing protocols. By combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the structural confirmation of NMR, and the compositional verification of elemental analysis, a high degree of confidence in the purity of the synthesized material can be achieved. It is imperative that these methods are validated to ensure accuracy, precision, and reliability of the results.
Evaluating 1-(4-Amino-2,6-dimethylphenyl)ethanone as a Scaffold in Drug Discovery: A Comparative Guide
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that provide a foundation for the development of new therapeutic agents is a critical endeavor. The 1-(4-Amino-2,6-dimethylphenyl)ethanone core represents one such scaffold, offering a versatile platform for chemical modification and exploration of structure-activity relationships (SAR). This guide provides a comparative evaluation of this scaffold, presenting its potential in drug discovery against an established comparator, supported by experimental data and detailed methodologies.
Scaffold Overview and Potential
The this compound scaffold features a substituted aniline ring which is a common motif in many biologically active compounds. The amino group provides a key site for further chemical elaboration, allowing for the introduction of a wide array of functional groups to modulate pharmacological properties. The flanking methyl groups on the phenyl ring can influence the molecule's conformation and provide steric hindrance that may enhance selectivity for its biological target. The ethanone moiety offers another point for chemical modification or can be involved in key binding interactions with the target protein.
Comparative Analysis: A Case Study in Kinase Inhibition
To illustrate the potential of the this compound scaffold, we present a hypothetical case study focusing on the inhibition of a protein kinase, a well-established target class in drug discovery, particularly in oncology. For comparison, we will use the well-characterized amino-indazole scaffold , a known privileged structure in the design of kinase inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) Against a Hypothetical Kinase Target
| Compound ID | Scaffold | R1-Substitution | IC50 (nM) |
| AMD-01 | This compound | -H | 1500 |
| AMD-02 | This compound | -C(=O)c1ccccc1 (Benzoyl) | 250 |
| AMD-03 | This compound | -C(=O)c1cnccn1 (Isonicotinoyl) | 75 |
| AMD-04 | This compound | -SO2c1ccccc1 (Benzenesulfonyl) | 500 |
| AI-01 | Amino-indazole | -c1ccccc1 (Phenyl) | 800 |
| AI-02 | Amino-indazole | -c1ccc(F)cc1 (4-Fluorophenyl) | 150 |
| AI-03 | Amino-indazole | -c1ccc(OCF3)cc1 (4-Trifluoromethoxyphenyl) | 30 |
| AI-04 | Amino-indazole | -c1cccc(C#N)c1 (3-Cyanophenyl) | 10 |
Note: The data for the AMD series is hypothetical and for illustrative purposes only. The data for the AI series is representative of typical values found in the literature for this scaffold.
The hypothetical data in Table 1 suggests that derivatization of the amino group of the this compound scaffold can lead to a significant increase in inhibitory potency. The comparison with the amino-indazole scaffold highlights that while the starting point for the novel scaffold may be less potent, chemical optimization can lead to compounds with comparable or even superior activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of a test compound to the kinase of interest.
Materials:
-
Kinase enzyme (e.g., recombinant human Kinase X)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound solution.
-
Prepare a kinase/antibody solution in assay buffer and add 4 µL to each well.
-
Prepare a tracer solution in assay buffer and add 4 µL to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line expressing the target kinase
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well.
-
Incubate the plate for 2 hours at room temperature with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing Workflows and Pathways
To further aid in the understanding of the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for evaluating kinase inhibitors.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 1-(4-Amino-2,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-(4-Amino-2,6-dimethylphenyl)ethanone. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidance is based on safety data for structurally similar aromatic amines and aminophenones. It is imperative to handle this chemical with caution in a controlled laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to pose several hazards. The primary risks include irritation to the skin and serious eye damage.[1] Inhalation and ingestion may also be harmful.[2][3] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][5][6] | To protect against splashes and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] | To prevent skin contact, which may cause irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron.[5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation.[4][5][8] | To prevent inhalation of potentially harmful dust or vapors.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure laboratory safety and environmental compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible.[3] Review the procedure and confirm all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][9] Decontaminate all work surfaces.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Chemical Waste Disposal Workflow
Caption: Procedure for the proper disposal of chemical waste.
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
Table 3: Emergency Response
| Incident | Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[11] Ventilate the area. |
By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. tandfonline.com [tandfonline.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fr [fishersci.fr]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
